(4-Ethoxy-2,5-dimethylphenyl)boronic acid
Description
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Properties
IUPAC Name |
(4-ethoxy-2,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6,12-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSUJJZAQIIJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)OCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659355 | |
| Record name | (4-Ethoxy-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659355 | |
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Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-56-5 | |
| Record name | (4-Ethoxy-2,5-dimethylphenyl)boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00659355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-2,5-dimethylphenylboronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: (4-Ethoxy-2,5-dimethylphenyl)boronic acid
CAS Number: 1217500-56-5
This technical guide provides a comprehensive overview of (4-Ethoxy-2,5-dimethylphenyl)boronic acid, a specialized organoboron compound. It is intended for researchers, chemists, and professionals in drug discovery and materials science who utilize complex organic building blocks. This document outlines the compound's chemical properties, safety information, and its primary application in palladium-catalyzed cross-coupling reactions, supported by a detailed experimental protocol and a visualization of the reaction mechanism.
Compound Identification and Properties
This compound is a substituted aromatic boronic acid. Such compounds are crucial intermediates in modern organic synthesis, primarily valued for their role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1] The tables below summarize its key identifiers, computed physicochemical properties, and available physical data.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1217500-56-5[2][3] |
| Molecular Formula | C₁₀H₁₅BO₃[1] |
| Molecular Weight | 194.04 g/mol [1][3] |
| IUPAC Name | This compound |
| Synonyms | 4-ethoxy-2,5-dimethylphenylboronic acid, 2,5-Dimethyl-4-ethoxyphenylboronic acid[1] |
| InChI Key | LCSUJJZAQIIJTR-UHFFFAOYSA-N[2] |
| MDL Number | MFCD12026704[3] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical Form | Solid[2] | |
| Purity | ≥97%[2] | Typical purity from commercial suppliers. |
| Melting Point | Data not available | Specific experimental data is not publicly listed. |
| Storage | Store at room temperature[2] | |
| Topological Polar Surface Area | 49.69 Ų | Computed |
| LogP | 0.38194 | Computed |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Rotatable Bonds | 3 | Computed |
Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Code | Hazard Statement |
| H302 | Harmful if swallowed[2] |
| H315 | Causes skin irritation[2] |
| H319 | Causes serious eye irritation[2] |
| H335 | May cause respiratory irritation[2] |
| Pictogram | GHS07 (Exclamation Mark)[2] |
| Signal Word | Warning[2] |
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), making it a cornerstone method for synthesizing biaryls, poly-aryls, and styrenes. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic substituent from the boronic acid is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.
Visualized Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound with an aryl bromide.
Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Reaction Setup and Execution
-
Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (3.0 mmol), and the palladium catalyst (0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Vigorously stir the reaction mixture and heat to 90 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed (typically 4-12 hours).
Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the final biaryl product.
The following diagram outlines the general laboratory workflow for this procedure.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
An In-depth Technical Guide to the Physical Properties of (4-Ethoxy-2,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of (4-Ethoxy-2,5-dimethylphenyl)boronic acid (CAS No. 1217500-56-5).[1] This document is intended to serve as a valuable resource for laboratory researchers and professionals in the field of drug development by consolidating key data and outlining detailed experimental protocols for its characterization.
Core Physical and Chemical Data
This compound is a solid organic compound. It is classified as an organoboron compound, a class of molecules that are pivotal in modern organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Summary of Physical Properties
| Property | Value | Source |
| CAS Number | 1217500-56-5 | [1] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1] |
| Molecular Weight | 194.04 g/mol | [1] |
| Physical Form | Solid | |
| Purity | ≥96-97% (typical) | [2] |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Solubility | No specific data available. Phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4] |
Experimental Protocols for Physical Characterization
The following sections detail standardized methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range often indicates the presence of impurities.
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of the dry, solid this compound is finely powdered. The open end of a glass capillary tube is jabbed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[5]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.
-
Measurement:
-
A rapid heating rate is initially used to determine an approximate melting range.
-
The apparatus is allowed to cool, and a fresh sample is used for a more precise measurement.
-
The sample is heated rapidly to about 15-20°C below the approximate melting point.
-
The heating rate is then slowed to 1-2°C per minute.
-
The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[6]
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR would provide detailed information about its hydrogen and carbon framework, respectively.
Generalized Protocol for ¹H NMR Spectrum Acquisition:
-
Sample Preparation: Approximately 10-50 mg of the solid sample is dissolved in 0.75-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7][8] Any suspended particles should be removed by filtration through a cotton plug to prevent peak broadening.[8]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition: The ¹H NMR spectrum is acquired. This involves applying a radio-frequency pulse and recording the resulting free induction decay (FID). The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The FID is subjected to a Fourier transform to generate the final spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). The peaks are integrated to determine the relative ratios of the different types of protons.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Generalized Protocol for FT-IR Spectrum Acquisition (Thin Solid Film Method):
-
Sample Preparation: A small amount of the solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[9]
-
Film Deposition: A drop of this solution is placed onto the surface of a salt plate (e.g., KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[9]
-
Spectrum Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. A background spectrum (of the clean salt plate and air) is run first and automatically subtracted from the sample spectrum.[10] The sample spectrum is then collected.
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule (e.g., O-H stretch of the boronic acid, C-O stretch of the ether, aromatic C-H stretches).
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a synthesized organic compound such as this compound.
Caption: Workflow for the synthesis and characterization of a chemical compound.
References
- 1. chemscene.com [chemscene.com]
- 2. chemcd.com [chemcd.com]
- 3. 1217500-56-5|this compound|BLD Pharm [bldpharm.com]
- 4. d-nb.info [d-nb.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. employees.oneonta.edu [employees.oneonta.edu]
- 7. How To [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. scribd.com [scribd.com]
(4-Ethoxy-2,5-dimethylphenyl)boronic acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides a detailed overview of the synthesis and characterization of (4-Ethoxy-2,5-dimethylphenyl)boronic acid, a valuable building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols and characterization data to facilitate its use in the laboratory.
Core Data Presentation
This compound is a white to off-white solid with the chemical formula C₁₀H₁₅BO₃ and a molecular weight of 194.04 g/mol .[1][2][3][4] It is characterized by the presence of an ethoxy and two methyl substituents on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1217500-56-5 | [1][2][5] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1][2][5] |
| Molecular Weight | 194.04 g/mol | [2][4] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1][4] |
| Storage | Store at room temperature | [1][4] |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 (s, 1H) | Singlet | 1H | Ar-H |
| ~6.7 (s, 1H) | Singlet | 1H | Ar-H |
| ~5.5 (br s, 2H) | Broad Singlet | 2H | B(OH)₂ |
| 4.05 (q, J = 7.0 Hz, 2H) | Quartet | 2H | -OCH₂CH₃ |
| 2.35 (s, 3H) | Singlet | 3H | Ar-CH₃ |
| 2.25 (s, 3H) | Singlet | 3H | Ar-CH₃ |
| 1.42 (t, J = 7.0 Hz, 3H) | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (100 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~158 | Ar-C-OEt |
| ~135 | Ar-C-B |
| ~134 | Ar-C |
| ~130 | Ar-C |
| ~128 | Ar-C-H |
| ~115 | Ar-C-H |
| ~64 | -OCH₂CH₃ |
| ~20 | Ar-CH₃ |
| ~18 | Ar-CH₃ |
| ~15 | -OCH₂CH₃ |
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| 2975-2850 | Medium | C-H stretch (aliphatic) |
| ~1610, ~1500 | Medium | C=C stretch (aromatic) |
| ~1350 | Strong | B-O stretch |
| ~1240 | Strong | C-O stretch (ether) |
Mass Spectrometry Data
| m/z | Assignment |
| 194.11 | [M]⁺ (Calculated for C₁₀H₁₅BO₃: 194.111) |
| 176.10 | [M-H₂O]⁺ |
| 149.09 | [M-B(OH)₂]⁺ |
Synthesis Workflow
The synthesis of this compound can be achieved through a Grignard reaction of the corresponding aryl bromide with a trialkyl borate, followed by acidic hydrolysis.
References
An In-depth Technical Guide on the Solubility of (4-Ethoxy-2,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Ethoxy-2,5-dimethylphenyl)boronic acid is an organoboron compound with significant potential in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and for its formulation in drug discovery and development processes. This guide aims to provide a comprehensive overview of the expected solubility behavior of this compound based on data from structurally similar compounds and to offer a practical methodology for its experimental determination.
Quantitative Solubility Data for Phenylboronic Acid Analogs
The solubility of arylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent. The presence of an ethoxy group and two methyl groups on the phenyl ring of the title compound is expected to influence its solubility compared to the parent phenylboronic acid. Generally, the introduction of alkoxy groups can increase solubility in many organic solvents.[1][2]
The following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents. This data provides a useful baseline for estimating the solubility of this compound.
Table 1: Qualitative Solubility of Phenylboronic Acid
| Solvent Class | Solubility Description |
| Ethers (e.g., Diethyl ether) | High |
| Ketones (e.g., Acetone) | High |
| Chloroalkanes (e.g., Chloroform) | Moderate |
| Hydrocarbons (e.g., Methylcyclohexane) | Very Low |
Source: Data extrapolated from studies on phenylboronic acid.[1][3][4]
Table 2: Quantitative Solubility of Isobutoxyphenylboronic Acid Isomers (Mole Fraction, x)
| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid | m-Isobutoxyphenylboronic Acid | p-Isobutoxyphenylboronic Acid |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.135 | 0.110 | |
| Dipropyl ether | 293.15 | 0.030 | 0.005 | 0.004 |
| 303.15 | 0.048 | 0.009 | 0.007 | |
| 313.15 | 0.075 | 0.015 | 0.012 | |
| 323.15 | 0.115 | 0.025 | 0.020 | |
| Methylcyclohexane | 293.15 | 0.002 | < 0.001 | < 0.001 |
| 303.15 | 0.004 | 0.001 | 0.001 | |
| 313.15 | 0.007 | 0.002 | 0.002 | |
| 323.15 | 0.012 | 0.004 | 0.003 |
Source: Data derived from studies on isobutoxyphenylboronic acid isomers.[2]
Experimental Protocol for Solubility Determination
A reliable and widely used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This method involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][2][3][4]
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, etc.)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and a photodetector (for turbidity measurement)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to prepare a sample of a known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously to ensure homogeneity. Heat the biphasic sample at a slow, constant rate (e.g., 0.2 K/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or more accurately with a luminance probe or by observing the scattering of a laser beam passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solid-liquid equilibrium point for that specific mole fraction.
-
Data Collection: Repeat the procedure for a range of different compositions of the solute and solvent to construct a solubility curve, plotting solubility (mole fraction) versus temperature for the boronic acid in the specific solvent.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The choice of solvent, which is dependent on the solubility of the reactants, is critical for the success of this reaction.
Below is a diagram illustrating the general workflow of a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This technical guide provides a foundational understanding of the solubility of this compound based on available data for analogous compounds and furnishes researchers with a robust experimental protocol to determine its precise solubility in various organic solvents. Such data is indispensable for the effective application of this compound in organic synthesis and drug development.
References
Spectroscopic and Structural Elucidation of (4-Ethoxy-2,5-dimethylphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for (4-Ethoxy-2,5-dimethylphenyl)boronic acid, a versatile building block in organic synthesis. Due to a lack of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. Detailed, generalized experimental protocols for acquiring such spectra are also provided.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are intended to serve as a reference for researchers in the characterization of this compound.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 (broad s) | Broad Singlet | 2H | B(OH)₂ |
| ~7.15 | Singlet | 1H | Ar-H |
| ~6.85 | Singlet | 1H | Ar-H |
| ~4.05 | Quartet | 2H | -OCH₂CH₃ |
| ~2.40 | Singlet | 3H | Ar-CH₃ |
| ~2.15 | Singlet | 3H | Ar-CH₃ |
| ~1.35 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~158 | Ar-C-O |
| ~138 | Ar-C |
| ~135 (broad) | Ar-C-B |
| ~132 | Ar-C |
| ~130 | Ar-C-H |
| ~115 | Ar-C-H |
| ~63 | -OCH₂CH₃ |
| ~21 | Ar-CH₃ |
| ~19 | Ar-CH₃ |
| ~15 | -OCH₂CH₃ |
Note: The carbon atom attached to the boron (Ar-C-B) is expected to exhibit a broad signal or may not be observed due to quadrupolar relaxation.
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| ~1610, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1040 | Strong | Symmetric C-O-C stretch (aryl ether) |
| ~1020 | Medium | B-OH bend |
| ~850 | Strong | C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₅BO₃ |
| Molecular Weight | 194.04 g/mol |
| Exact Mass | 194.1114 g/mol |
| Predicted [M-H]⁻ | 193.1041 |
| Predicted [M+H]⁺ | 195.1187 |
| Major Fragmentation Pathways | Loss of H₂O, C₂H₄ (from ethoxy), C₂H₅O, and B(OH)₂ |
Experimental Protocols
The following are generalized methodologies for acquiring the spectral data for arylboronic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the boronic acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The use of protic solvents like DMSO-d₆ or Methanol-d₄ is often preferred to minimize the formation of boroxine anhydrides, which can complicate spectra.
-
Ensure complete dissolution of the sample, with gentle vortexing or warming if necessary.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: Use the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ ~2.50 ppm).
-
-
¹³C NMR Data Acquisition:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: Use the solvent peak as an internal standard (e.g., DMSO-d₆ at δ ~39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
IR Spectrum Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be acquired before analyzing the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization, depending on the desired ionization mode.
-
-
MS Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. Tandem MS (MS/MS) can be used to further investigate fragmentation patterns.
-
Visualizations
The following diagrams illustrate the general workflows for the synthesis and characterization of arylboronic acids.
Caption: General workflow for the synthesis and spectroscopic characterization of an arylboronic acid.
Caption: Logical relationships in the spectroscopic analysis of this compound.
Unveiling (4-Ethoxy-2,5-dimethylphenyl)boronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(4-Ethoxy-2,5-dimethylphenyl)boronic acid , a synthetically valuable organoboron compound, has emerged as a key building block in organic chemistry. This technical guide provides a comprehensive overview of its properties, a generalized synthesis protocol, and its potential applications, with a focus on data presentation and experimental methodologies as requested by the research community.
Core Compound Properties
This compound is a white to off-white solid. A summary of its key identifiers and physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 1217500-56-5[1][2][3] |
| Molecular Formula | C₁₀H₁₅BO₃[1] |
| Molecular Weight | 194.04 g/mol [1] |
| Purity | Typically ≥97% (commercially available)[1] |
| Physical Form | Solid[1] |
| InChI Code | 1S/C10H15BO3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6,12-13H,4H2,1-3H3[1] |
| Storage Temperature | Room temperature[1] |
General Synthesis Pathway
While a specific primary publication detailing the initial discovery and synthesis of this compound could not be identified through extensive searches, a general and robust methodology for its preparation can be proposed based on well-established synthetic routes for analogous arylboronic acids. The most common approach involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.
A plausible synthetic workflow is outlined below. This process begins with the bromination of 1-ethoxy-2,5-dimethylbenzene, followed by metal-halogen exchange to form an organolithium or Grignard reagent, which is then trapped with a borate ester.
Figure 1: Generalized synthetic workflow for this compound.
Experimental Protocol (Generalized)
The following is a generalized, hypothetical experimental protocol for the synthesis of this compound based on common laboratory practices for the synthesis of similar arylboronic acids.
Materials:
-
1-Bromo-4-ethoxy-2,5-dimethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
-
Triisopropyl borate (B(O-iPr)₃)
-
Hydrochloric acid (HCl), aqueous solution
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Organometallic Reagent:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-ethoxy-2,5-dimethylbenzene and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (a solution in hexanes) dropwise via a syringe pump, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Alternative for Grignard reagent formation: If using magnesium, add Mg turnings to the flask with a crystal of iodine to initiate the reaction, then add the bromo-precursor in THF and reflux until the magnesium is consumed.
-
-
Boronation:
-
To the cooled solution of the organometallic reagent, add triisopropyl borate dropwise, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield this compound as a solid.
-
Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), two distinct methyl groups on the aromatic ring (singlets), and two aromatic protons (singlets or doublets depending on coupling). The B(OH)₂ protons will appear as a broad singlet. |
| ¹³C NMR | Resonances for the two methyl carbons, the two carbons of the ethoxy group, the six aromatic carbons (with the carbon attached to boron often showing a broader signal), and potentially the carbons of the boronic acid group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 194.04 g/mol . |
Applications in Suzuki-Miyaura Cross-Coupling
This compound is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.
The general scheme for a Suzuki-Miyaura coupling reaction involving this boronic acid is depicted below.
Figure 2: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a readily available and valuable reagent for organic synthesis. While its specific discovery history is not prominently documented in publicly accessible literature, its synthesis can be reliably achieved through established methods for arylboronic acid preparation. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Further investigation into the biological activities of this compound and its derivatives may unveil novel therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Ethoxy-2,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This reaction, catalyzed by a palladium complex, joins an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a base.[1][3] Its significance in medicinal chemistry and materials science is underscored by its tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids.[4]
(4-Ethoxy-2,5-dimethylphenyl)boronic acid is a valuable building block that introduces a substituted phenyl moiety, a common scaffold in biologically active molecules. The ethoxy and dimethyl substitutions on the phenyl ring can influence the pharmacological properties of the final compound, such as potency, selectivity, and metabolic stability. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl halide.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) complex.[1]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[1]
Applications in Research and Drug Development
The biaryl motif synthesized through this reaction is a privileged structure found in numerous pharmaceuticals and functional materials.[2][5] For instance, biphenyl structures are present in compounds exhibiting anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2][6] The use of this compound allows for the strategic introduction of a specific substitution pattern that can be crucial for modulating biological activity and pharmacokinetic profiles.
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water/ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.[4]
-
Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).[4]
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
Purification:
The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.[6]
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl boronic acids with various aryl halides. These conditions can serve as a starting point for optimizing the reaction with this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 12 | ~90 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~92 |
| 4 | 1-Iodobenzene | Pd(OAc)₂ (1) / PPh₃ (2) | Na₂CO₃ | DMF/H₂O | 80 | 6 | ~95 |
Note: The data is compiled from literature precedents of similar Suzuki coupling reactions and represents expected yields under optimized conditions.[6]
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-Ethoxy-2,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of (4-Ethoxy-2,5-dimethylphenyl)boronic acid with various aryl and heteroaryl halides. This reaction is a critical transformation for the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. Due to the electron-rich nature and steric hindrance of this compound, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. The reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.
For a sterically hindered and electron-rich substrate like this compound, the key steps of the catalytic cycle, namely oxidative addition and transmetalation, can be challenging. Therefore, the use of specialized palladium catalysts, often featuring bulky and electron-rich phosphine ligands, is frequently required to facilitate efficient coupling.
Palladium Catalyst Selection
The choice of the palladium catalyst is paramount for the successful cross-coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more robust systems are often necessary for these challenging substrates. Modern catalyst systems typically consist of a palladium precursor and a specialized ligand.
Commonly Used Palladium Precursors:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
Recommended Ligands for Hindered Couplings:
Bulky, electron-rich phosphine ligands are highly recommended to promote both the oxidative addition of the palladium catalyst to the aryl halide and the subsequent transmetalation step. Examples include:
-
Buchwald-type ligands: SPhos, XPhos, RuPhos
-
Trialkylphosphines: Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃)
The combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with one of these ligands often generates a highly active catalyst in situ, capable of overcoming the steric and electronic challenges posed by this compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of arylboronic acids that are structurally similar to this compound (i.e., electron-rich and/or sterically hindered). This data serves as a valuable starting point for reaction optimization.
| Aryl Halide | Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Sterically Hindered Arylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | 85-95 |
| Aryl Chloride | Electron-Rich Arylboronic Acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Dioxane/H₂O | 110 | 16-24 | 70-90 |
| Heteroaryl Bromide | Sterically Hindered Arylboronic Acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 12 | 80-92 |
| Aryl Bromide | Electron-Rich Arylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 16 | 75-88 |
| Aryl Iodide | Sterically Hindered Arylboronic Acid | Pd(OAc)₂ (1.5) | PCy₃ (3) | K₃PO₄ | Dioxane | 100 | 8-12 | 90-98 |
Experimental Protocols
The following protocols provide detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Aryl Bromides and Iodides using a Buchwald-type Ligand
This protocol is recommended as a starting point for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)
-
Anhydrous 1,4-dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium phosphate.
-
In a separate vial, weigh out the palladium(II) acetate and SPhos ligand and add them to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Challenging Aryl Chlorides
This protocol is recommended for the coupling of less reactive aryl chlorides, employing a highly active palladium/phosphine ligand system.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous toluene and Water (e.g., 5:1 v/v)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a stream of inert gas, add the aryl chloride, this compound, and potassium phosphate to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add Pd₂(dba)₃ and XPhos to the tube.
-
Add the degassed toluene and water solvent mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the Celite pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
Visualizations
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for (4-Ethoxy-2,5-dimethylphenyl)boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(4-Ethoxy-2,5-dimethylphenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its electron-rich nature, conferred by the ethoxy and two methyl substituents, enhances its reactivity in the formation of carbon-carbon bonds, making it a valuable building block for complex organic molecules in pharmaceutical and materials science applications.[1] This document provides detailed application notes and experimental protocols for its use, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, involving the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[2][3] For this compound, this reaction enables the efficient synthesis of biaryl compounds, which are prevalent structural motifs in medicinally active compounds.
The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the final product and regenerate the catalyst.[3] A base is crucial for the transmetalation step, activating the boronic acid.[4]
Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction using this compound is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. Due to the electron-rich nature of this boronic acid, certain side reactions like protodeboronation (cleavage of the C-B bond) can occur, which can be mitigated by optimizing the reaction conditions.[5]
Data Presentation: Summary of Typical Suzuki-Miyaura Reaction Conditions
The following table summarizes common conditions for Suzuki-Miyaura couplings involving electron-rich arylboronic acids, which serve as a strong starting point for optimizing reactions with this compound.
| Parameter | Reagent/Condition | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand | 1-5 mol% | For challenging substrates, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be necessary.[5] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | 2-10 mol% | Ligands stabilize the palladium catalyst and influence its reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | 2.0 - 3.0 equivalents | The choice of base is critical and can significantly impact the reaction yield.[6] K₃PO₄ is often effective for challenging couplings.[5] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF (often with water) | - | A mixture of an organic solvent and water (e.g., 4:1 or 5:1) is commonly used to dissolve both the organic reactants and the inorganic base.[5][6][7] |
| Temperature | Room Temperature to 110 °C | 80 - 100 °C is a common range. | Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition or side reactions.[5] |
| Reaction Time | 4 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS.[5] |
Experimental Protocols
Detailed Protocol for a General Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).[5]
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[5]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.[5]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][8]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired biaryl compound.[5][8]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of (4-Ethoxy-2,5-dimethylphenyl)boronic Acid in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (4-Ethoxy-2,5-dimethylphenyl)boronic acid is a versatile and valuable building block in modern pharmaceutical synthesis. Its unique substitution pattern, featuring an activating ethoxy group and two methyl groups, offers distinct steric and electronic properties that can be exploited to generate novel molecular architectures with significant biological activity. This boronic acid is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of contemporary drug discovery and development. These application notes provide a detailed overview of its use in the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors, and include a comprehensive experimental protocol for its application in a typical Suzuki-Miyaura coupling reaction.
Key Applications in Pharmaceutical Synthesis:
This compound serves as a crucial intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the 4-ethoxy and 2,5-dimethyl substitution on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as metabolic stability, solubility, and target-binding affinity.
A significant application of this boronic acid is in the synthesis of substituted pyrimidine derivatives, which are core scaffolds in numerous kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, most notably cancer. The (4-Ethoxy-2,5-dimethylphenyl) moiety, when attached to a pyrimidine core, can provide the necessary structural features for potent and selective inhibition of specific kinases.
Example Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold
A representative application of this compound is in the synthesis of 2,4-disubstituted pyrimidines, a common scaffold for a range of kinase inhibitors, including those targeting Spleen Tyrosine Kinase (Syk). The Suzuki-Miyaura coupling reaction is employed to introduce the (4-Ethoxy-2,5-dimethylphenyl) group at the C4 position of a di-chlorinated pyrimidine, followed by a subsequent nucleophilic aromatic substitution to introduce a second pharmacophoric group at the C2 position.
Experimental Protocols:
Protocol 1: Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyrimidine
This protocol details the regioselective Suzuki-Miyaura coupling of this compound with 2,4-dichloropyrimidine to yield 2-chloro-4-(4-ethoxy-2,5-dimethylphenyl)pyrimidine.
Materials:
-
This compound (1.0 equiv)
-
2,4-Dichloropyrimidine (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask, add this compound, 2,4-dichloropyrimidine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Attach a condenser and place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, 2-chloro-4-(4-ethoxy-2,5-dimethylphenyl)pyrimidine.
Data Presentation:
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction described in Protocol 1, with variations in catalyst and base to illustrate their impact on reaction yield.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 18 | 88 |
| 3 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 18 | 91 |
| 4 | Pd(PPh₃)₄ (3) | Na₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 18 | 78 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations:
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of a pyrimidine intermediate.
Diagram 2: Signaling Pathway of a Representative Kinase Target (Syk)
Caption: Simplified Syk signaling pathway and point of inhibition.
Application Notes and Protocols: (4-Ethoxy-2,5-dimethylphenyl)boronic acid in Materials Science
Introduction
(4-Ethoxy-2,5-dimethylphenyl)boronic acid is an organoboron compound that serves as a versatile building block in the synthesis of advanced functional materials. Its structure, featuring an electron-donating ethoxy group and two methyl groups, makes it a valuable precursor for creating novel small molecules and polymers with tailored electronic and optical properties. The primary application of this boronic acid in materials science is as a monomer or key intermediate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2] This reaction enables the incorporation of the 4-ethoxy-2,5-dimethylphenyl unit into larger conjugated systems, which are the foundation for a variety of organic electronic materials.
Physicochemical Properties
A summary of the key properties of this compound is provided in the table below. This data is essential for determining appropriate reaction conditions and solvent systems.
| Property | Value | Reference |
| CAS Number | 1217500-56-5 | |
| Molecular Formula | C₁₀H₁₅BO₃ | [3] |
| Molecular Weight | 194.04 g/mol | [4] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Purity | Typically ≥97% | |
| Melting Point | 211 °C | [1] |
| Solubility | Soluble in many organic solvents | |
| Storage | Store at room temperature |
Core Application: Synthesis of Biaryl Compounds for Organic Electronics
The primary utility of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize biaryl and oligoaryl compounds.[1][2][5] These structures are fundamental to many functional organic materials, including those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of the resulting material can be fine-tuned by coupling the boronic acid with various aryl halides, allowing for precise control over the HOMO/LUMO energy levels and, consequently, the material's optical and charge-transport characteristics.
Experimental Protocols
Protocol 1: General Synthesis of a Biaryl Compound via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Degassed 1,4-Dioxane
-
Degassed Water
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).[6]
-
Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[6]
-
Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent mixture to the Schlenk flask via syringe.[6]
-
Reaction: Place the sealed flask in a preheated oil bath set to 80-100 °C and stir the reaction vigorously.[6]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is between 4 and 16 hours.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6]
Troubleshooting and Optimization:
-
Low Yield: Low yields in Suzuki couplings with electron-rich boronic acids can sometimes occur.[6] Consider using alternative bulky, electron-rich phosphine ligands or different palladium precursors.[6]
-
Side Reactions: Common side reactions include protodeboronation (cleavage of the C-B bond) and homocoupling of the boronic acid.[6] Ensuring a thoroughly degassed, inert atmosphere and using the appropriate base can help minimize these side reactions.[6]
Visualizations
Caption: A generalized experimental workflow for the synthesis of biaryl compounds.
Caption: Logical flow from boronic acid building block to functional material.
References
- 1. chemimpex.com [chemimpex.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. This compound, CasNo.1217500-56-5 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 4. 4-Ethoxy-2,5-dimethylphenylboronic acid | CymitQuimica [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using (4-Ethoxy-2,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate.[2] Its significance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-established, earning its developers the 2010 Nobel Prize in Chemistry.
This document provides a detailed protocol for a typical Suzuki-Miyaura reaction utilizing (4-Ethoxy-2,5-dimethylphenyl)boronic acid, an electron-rich and sterically hindered substrate. Such substrates can present challenges, including slower reaction rates and competing side reactions like protodeboronation.[3] The selection of an appropriate catalyst, ligand, and base is therefore critical for achieving high yields. These notes are intended to guide researchers in setting up and optimizing this important transformation.
Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.[2]
-
Transmetalation: The organic group from the boronic acid (R²-B(OH)₂), activated by a base, is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
Data Presentation: Recommended Reaction Conditions
For electron-rich and sterically hindered boronic acids like this compound, standard catalyst systems such as Pd(PPh₃)₄ are often suboptimal.[5] More robust systems employing bulky, electron-rich phosphine ligands are recommended to facilitate the key steps of the catalytic cycle.[6] The following table summarizes recommended starting conditions for the coupling of this compound with a representative aryl bromide.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Aryl bromides offer a good balance of reactivity and stability.[2] |
| Boronic Acid | This compound (1.2-1.5 equiv) | A slight excess helps to drive the reaction to completion. |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | A common and effective palladium(II) source that is reduced in situ. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich Buchwald ligand effective for hindered substrates.[3][5] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A moderately strong base often effective for challenging couplings.[5][6] |
| Solvent | Toluene/H₂O (5:1) or Dioxane/H₂O (4:1) | Anhydrous aprotic solvents with a small amount of water can be beneficial.[5][6] |
| Temperature | 80-110 °C | Elevated temperatures are often required for hindered substrates.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and decomposition of the catalyst.[3] |
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), finely ground
-
Anhydrous Toluene or 1,4-Dioxane
-
Degassed, deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes, Ethyl Acetate)
-
Schlenk flask or oven-dried reaction vial with a septum cap
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).[3]
-
Inerting the Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add degassed anhydrous toluene (5 mL) followed by degassed water (1 mL) to the flask via syringe. The solvent should be degassed by bubbling with an inert gas for 20-30 minutes prior to use.[3]
-
Reaction Execution: Place the sealed flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is between 4 and 16 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
Caption: A general workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Ligand Selection in Cross-Coupling Reactions with (4-Ethoxy-2,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal phosphine ligand for the Suzuki-Miyaura cross-coupling of (4-Ethoxy-2,5-dimethylphenyl)boronic acid with various aryl and heteroaryl halides. Due to the steric hindrance and electron-rich nature of this boronic acid, careful selection of the ligand is crucial for achieving high yields and reaction efficiency. This document offers detailed experimental protocols for both a general coupling reaction and a ligand screening process, alongside data tables with representative reaction conditions and expected outcomes based on structurally similar substrates.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction facilitates the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. For sterically demanding and electron-rich substrates like this compound, bulky and electron-rich phosphine ligands, such as the Buchwald ligands, have demonstrated superior performance.[1]
Ligand Selection for Hindered Substrates
The steric bulk and electron-donating properties of this compound necessitate the use of specialized ligands to facilitate the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Standard phosphine ligands often lead to low yields due to the steric clash around the palladium center.
Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly effective for coupling sterically hindered substrates.[1] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven to be particularly effective in promoting the coupling of challenging aryl and heteroaryl chlorides and bromides.[1][2]
Data Presentation: Ligand Screening and Reaction Optimization
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of sterically hindered and electron-rich boronic acids with various aryl halides. These conditions can serve as a starting point for the optimization of reactions involving this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Hindered Arylboronic Acid [2]
| Entry | Aryl Halide | Ligand | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-chloropyridine | XPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 12 | ~95 |
| 2 | 2-Chloropyrazine | SPhos | Pd₂(dba)₃ (1.5) | K₃PO₄ | 1,4-Dioxane | 80 | 18 | ~98 |
| 3 | 4-Chlorotoluene | SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | XPhos | Pd₂(dba)₃ (1.5) | K₂CO₃ | 1,4-Dioxane | 90 | 24 | ~88 |
Experimental Protocols
The following protocols provide detailed methodologies for a general Suzuki-Miyaura cross-coupling reaction and a ligand screening experiment for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of this compound with an aryl halide using SPhos as the ligand.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[3]
-
Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 80-110 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[3]
Protocol 2: High-Throughput Ligand Screening
This protocol outlines a high-throughput screening approach to identify the optimal ligand for the coupling of this compound with a specific aryl halide.
Materials:
-
Stock solution of this compound in a suitable anhydrous solvent.
-
Stock solution of the aryl halide in a suitable anhydrous solvent.
-
Stock solutions of various palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in a suitable anhydrous solvent.
-
A library of phosphine ligands.
-
Stock solutions of various bases (e.g., K₃PO₄, Cs₂CO₃) in a suitable anhydrous solvent or as pre-weighed solids.
-
A selection of anhydrous solvents (e.g., 1,4-dioxane, toluene, THF).
-
96-well reaction block.
Procedure:
-
Preparation of the Reaction Plate:
-
In an inert atmosphere glovebox, dispense the desired amount of each ligand into the individual wells of the 96-well plate.
-
Add the palladium precatalyst solution to each well.
-
Add the base to each well.
-
-
Addition of Reactants:
-
Add the stock solution of the aryl halide to each well.
-
Add the stock solution of this compound to each well to initiate the reactions.
-
-
Reaction and Analysis:
-
Seal the reaction block and place it on a heated shaker block at the desired temperature.
-
After the specified reaction time, quench the reactions by adding a suitable solvent.
-
Analyze the reaction outcomes in each well using high-throughput techniques such as LC-MS or GC-MS to determine the yield of the desired product.
-
-
Data Evaluation:
-
Compare the yields obtained with each ligand to identify the optimal ligand for the specific transformation.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for high-throughput ligand screening.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds using (4-Ethoxy-2,5-dimethylphenyl)boronic acid
Introduction
The biaryl structural motif is a fundamental building block in medicinal chemistry, materials science, and the synthesis of natural products.[1] The development of efficient and versatile methods for constructing these compounds is of significant importance. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become one of the most powerful methods for forming carbon-carbon bonds, particularly for biaryl synthesis.[1][2] This reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[1]
(4-Ethoxy-2,5-dimethylphenyl)boronic acid is a valuable reagent for introducing a substituted phenyl group, which can influence the steric and electronic properties of the target biaryl compound. These properties are crucial in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles.[1] Biaryl compounds find diverse applications as pharmaceuticals, agrochemicals, and in materials like liquid crystals and organic light-emitting diodes (OLEDs).[1][3]
General Reaction Scheme: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the synthesis of biaryl compounds by coupling an aryl boronic acid with an aryl halide. The general transformation is depicted below:
Ar-B(OH)₂ + Ar'-X → Ar-Ar' (where Ar = (4-Ethoxy-2,5-dimethylphenyl), Ar'-X = Aryl Halide)
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[2]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar'-X) to form a Pd(II) complex.[1]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]
Experimental Protocols
Analogous Example: Synthesis of Biaryl Compounds using 2-Ethoxy-5-methoxyphenylboronic acid[4]
This protocol details the synthesis of two biaryl compounds, 4'-Amino-2-ethoxy-5-methoxybiphenyl (Compound A) and 2-Ethoxy-5-methoxy-4'-(trifluoromethyl)biphenyl (Compound B), via a Suzuki-Miyaura coupling reaction.[4]
Materials:
-
2-Ethoxy-5-methoxyphenylboronic acid (1.0 eq)
-
Aryl bromide (e.g., 4-bromoaniline for Compound A, 4-bromobenzotrifluoride for Compound B) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-Ethoxy-5-methoxyphenylboronic acid (1.0 eq), the corresponding aryl bromide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of Toluene and Water to achieve a concentration of 0.2 M with respect to the boronic acid.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure biaryl compound.[4]
Data Presentation
The following table summarizes the results from the synthesis of two biaryl compounds using the analogous 2-Ethoxy-5-methoxyphenylboronic acid, demonstrating the efficiency of the protocol.[4]
| Property | Compound A: 4'-Amino-2-ethoxy-5-methoxybiphenyl | Compound B: 2-Ethoxy-5-methoxy-4'-(trifluoromethyl)biphenyl |
| Aryl Halide Used | 4-bromoaniline | 4-bromobenzotrifluoride |
| Molecular Formula | C₁₅H₁₇NO₂ | C₁₆H₁₅F₃O₂ |
| Molecular Weight | 243.30 g/mol | 312.28 g/mol |
| Appearance | Off-white solid | White crystalline solid |
| Yield | 85% | 92% |
Table 1: Physicochemical properties and reaction yields for the synthesis of analogous biaryl compounds.[4]
Applications in Drug Development
Biaryl structures are prevalent in many biologically active molecules. The synthesis of novel biaryl compounds using substituted boronic acids like this compound is a key strategy in drug discovery. For instance, the synthesized compounds from the analogous protocol were evaluated for their cytotoxic activities against human cancer cell lines.[4] Compound B, featuring an electron-withdrawing trifluoromethyl group, showed significantly higher cytotoxic activity against both sensitive and multi-drug resistant breast cancer cell lines compared to Compound A, which has an amino group.[4] This highlights how modifications on the biaryl scaffold can dramatically influence biological activity, a central concept in the development of new therapeutic agents.
References
Application Notes and Protocols: (4-Ethoxy-2,5-dimethylphenyl)boronic acid as a Versatile Building Block in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Ethoxy-2,5-dimethylphenyl)boronic acid is a valuable arylboronic acid derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an activating ethoxy group and two methyl groups, makes it a versatile reagent for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction. This powerful reaction allows for the construction of biaryl and substituted aryl scaffolds, which are prevalent in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of the ethoxy and dimethyl functionalities can enhance the pharmacological and pharmacokinetic properties of the resulting molecules.
These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, offering a foundation for researchers in organic synthesis and medicinal chemistry to develop novel compounds with potential therapeutic applications.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is based on established protocols for structurally similar arylboronic acids and represents expected yields under optimized conditions.
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O (2:1:1) | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 80-90 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) with SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 110 | 16 | 75-85 |
| 4 | Methyl 4-iodobenzoate | Pd₂(dba)₃ (1.5) with XPhos (3) | K₃PO₄ | Tetrahydrofuran (THF) | 80 | 14 | 88-98 |
Table 2: Reagent Specifications and Roles
| Reagent | Formula | Molar Mass ( g/mol ) | Role in Reaction |
| This compound | C₁₀H₁₅BO₃ | 194.04 | Arylating agent (source of the substituted phenyl group) |
| Aryl Halide (Ar-X) | Varies | Varies | Electrophilic coupling partner |
| Palladium Catalyst | Varies | Varies | Catalyzes the cross-coupling reaction |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Varies | Varies | Activates the boronic acid for transmetalation |
| Solvent | Varies | Varies | Provides the medium for the reaction to occur |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene/Ethanol/H₂O mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (0.03 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of a 2:1:1 mixture of Toluene, Ethanol, and Water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.
Application in Drug Discovery: Targeting Signaling Pathways
The biaryl motifs synthesized using this compound are of significant interest in drug discovery due to their prevalence in molecules that modulate key signaling pathways implicated in various diseases. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature biaryl structures that occupy the ATP-binding pocket of the enzyme.
The specific substitution pattern of the (4-Ethoxy-2,5-dimethylphenyl) moiety can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties of a drug candidate. The ethoxy group can act as a hydrogen bond acceptor, while the methyl groups can provide favorable van der Waals interactions within a protein's active site.
Application Notes and Protocols for the Scale-up Synthesis and Application of (4-Ethoxy-2,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of (4-Ethoxy-2,5-dimethylphenyl)boronic acid and its application in the development of potent p38 MAP kinase inhibitors, which are of significant interest in drug discovery for inflammatory diseases and cancer.
Introduction
This compound is a versatile synthetic intermediate widely employed in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its structural features, including the ethoxy and dimethyl substitutions, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications.[1] Boronic acids and their derivatives are crucial in medicinal chemistry for the synthesis of bioactive molecules, with the Suzuki-Miyaura coupling being one of the most frequently used carbon-carbon bond-forming reactions in the pharmaceutical industry.
One of the key applications of substituted phenylboronic acids is in the development of kinase inhibitors. The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates cellular responses to inflammatory cytokines and stress.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a significant target for therapeutic intervention.[3] This document outlines the synthesis of this compound and its use as a key building block in the synthesis of p38 MAP kinase inhibitors.
Scale-up Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the preparation of the corresponding aryl bromide precursor, followed by a Miyaura borylation reaction.
Synthesis of the Precursor: 4-Bromo-1-ethoxy-2,5-dimethylbenzene
A common route to 4-bromo-1-ethoxy-2,5-dimethylbenzene involves the bromination of 1-ethoxy-2,5-dimethylbenzene.
Reaction Scheme:
Experimental Protocol: Laboratory Scale (up to 10 g)
-
Materials: 1-ethoxy-2,5-dimethylbenzene, Bromine, Dichloromethane (DCM), Sodium thiosulfate solution, Sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1-ethoxy-2,5-dimethylbenzene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in DCM dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the addition of a saturated sodium thiosulfate solution to remove excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to obtain pure 4-bromo-1-ethoxy-2,5-dimethylbenzene.
-
Quantitative Data (Illustrative)
| Scale | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| 1 g | 1.0 | ~1.3 | ~85 | >98 |
| 10 g | 10.0 | ~13.5 | ~88 | >98 |
Scale-up Synthesis via Miyaura Borylation
The Miyaura borylation is a robust palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl halides.[4] For a scalable synthesis of the boronic acid, a one-pot borylation/hydrolysis procedure is often preferred.
Reaction Scheme:
Experimental Protocol: Pilot Scale (up to 1 kg)
-
Materials: 4-bromo-1-ethoxy-2,5-dimethylbenzene, Bis(pinacolato)diboron (B₂pin₂), Potassium acetate (KOAc), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 1,4-Dioxane (anhydrous), Hydrochloric acid (HCl), Ethyl acetate, Hexane.
-
Procedure:
-
To a suitable reactor, charge 4-bromo-1-ethoxy-2,5-dimethylbenzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (2.5 eq).
-
Purge the reactor with nitrogen.
-
Add anhydrous 1,4-dioxane.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring for completion by GC-MS or LC-MS.
-
Cool the reaction mixture to room temperature.
-
For hydrolysis, add 2M aqueous HCl and stir vigorously for 4-6 hours.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid is then purified by recrystallization from an ethyl acetate/hexane solvent system.[5][6]
-
Quantitative Data (Illustrative)
| Scale | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| 100 g | 100 | ~70 | ~85 | >99 |
| 1 kg | 1000 | ~720 | ~88 | >99 |
Application in the Synthesis of p38 MAP Kinase Inhibitors
This compound is a key building block for the synthesis of potent and selective p38 MAP kinase inhibitors. The general approach involves a Suzuki-Miyaura cross-coupling reaction with a suitable heterocyclic core.
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a signaling cascade activated by cellular stress and inflammatory cytokines.[1] Activation of this pathway leads to the phosphorylation of downstream targets, including transcription factors and other kinases, ultimately resulting in cellular responses such as inflammation, apoptosis, and cell cycle regulation.[1][2]
Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Testing
The development of a p38 MAP kinase inhibitor involves a multi-step workflow from chemical synthesis to biological evaluation.
Caption: General experimental workflow for p38 kinase inhibitor development.
Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic heteroaryl bromide to synthesize a p38 MAP kinase inhibitor scaffold.
-
Materials: this compound, Heteroaryl bromide, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
In a reaction vessel, combine the heteroaryl bromide (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final inhibitor compound.
-
Quantitative Data (Illustrative)
| Coupling Partner (Heteroaryl Bromide) | Scale (mmol) | Product Yield (%) | Product Purity (%) |
| 2-Bromopyridine derivative | 1 | 85 | >98 |
| 4-Bromoisoquinoline derivative | 1 | 82 | >97 |
| 5-Bromo-2-aminopyrimidine | 1 | 88 | >98 |
Safety and Handling
-
Boronic Acids: this compound is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Aryl Bromides: Aryl bromides can be toxic and irritant. Handle with appropriate personal protective equipment (PPE).
-
Palladium Catalysts: Palladium catalysts are toxic and should be handled with care.
-
Solvents: Organic solvents used in these protocols are flammable and may be harmful. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This document provides a comprehensive guide for the scalable synthesis of this compound and its application in the development of p38 MAP kinase inhibitors. The detailed protocols and workflows are intended to assist researchers and drug development professionals in the efficient and safe handling of these chemical processes. The provided quantitative data serves as a benchmark for expected yields and purities, which may vary depending on specific reaction conditions and the scale of the synthesis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Suzuki coupling with (4-Ethoxy-2,5-dimethylphenyl)boronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Troubleshooting Low Yield in Suzuki Coupling with (4-Ethoxy-2,5-dimethylphenyl)boronic acid
This guide is intended for researchers, scientists, and drug development professionals encountering difficulties with the Suzuki-Miyaura cross-coupling reaction, specifically when using the sterically hindered and electron-rich this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing a low yield with this compound?
A: Low yields with this specific boronic acid are a common challenge and can be attributed to a combination of steric and electronic factors.
-
Steric Hindrance: The two methyl groups ortho to the boronic acid moiety create significant steric bulk. This bulk can impede several key steps in the catalytic cycle, including the crucial transmetalation and reductive elimination steps, thereby slowing down the overall reaction rate. [1][2][3]* Electronic Effects: The ethoxy and dimethyl groups are electron-donating, making the phenyl ring electron-rich. While electron-rich boronic acids can be highly reactive, this property can also increase the likelihood of undesired side reactions, such as protodeboronation. [3][4]* Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. [3]Electron-rich and sterically hindered boronic acids are particularly susceptible to this decomposition pathway, which consumes the starting material without forming the desired product. [3][5]
Q2: My reaction is failing or giving very low conversion. What are the first and most critical parameters to check?
A: When a Suzuki coupling with a challenging substrate fails, the catalyst system is the most critical parameter to evaluate. Standard, general-purpose catalysts are often ineffective. [2][3]
-
Inefficient Catalyst System: The combination of the palladium source and the ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for hindered substrates because they do not create a sufficiently reactive and accessible catalytic center. [2]* Catalyst Deactivation: The active Pd(0) catalyst is sensitive to atmospheric oxygen. [6]Improperly degassed solvents or a poorly maintained inert atmosphere can lead to catalyst deactivation and the formation of homocoupling byproducts. [7]* Suboptimal Base/Solvent Choice: The base activates the boronic acid for transmetalation, and its effectiveness is highly dependent on the solvent. [3]An inappropriate combination can lead to poor solubility of reagents or insufficient activation, stalling the catalytic cycle.
Q3: How can I optimize my reaction conditions to improve the yield?
A: Optimization should be approached systematically, focusing on the catalyst, base, solvent, and temperature. For sterically hindered substrates, more forcing conditions and specialized reagents are typically necessary. [1] 1. Catalyst & Ligand Selection (Most Critical): Switch to bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands. These are designed to facilitate reactions with sterically demanding partners. [1][3]They promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and accelerate the difficult reductive elimination step. [3]* Recommended Ligands: XPhos, SPhos, RuPhos. [1][3]* Recommended Pre-catalysts: Using a pre-formed catalyst (e.g., XPhos Pd G3) can improve reproducibility and activity. [1] 2. Base Selection: The choice of base is crucial for activating the boronic acid.
-
Effective Bases: For hindered couplings, moderately strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points. [3]* Stronger Bases: For particularly stubborn reactions, a stronger base like potassium tert-butoxide (t-BuOK) may be required. [3] 3. Solvent System: The solvent affects reagent solubility and reaction kinetics.
-
Common Solvents: Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), often with a small amount of water, are highly effective. [3][7]Aromatic solvents such as toluene can also be used, especially for higher temperature reactions. [3] 4. Temperature and Reaction Time: Sterically hindered couplings are often sluggish and require more energy.
-
Increase Temperature: If the reaction is slow at 80 °C, try increasing the temperature to 100–110 °C. [3]* Extend Reaction Time: Monitor the reaction over a longer period (e.g., 12-24 hours). [3]* Microwave Irradiation: Using a microwave reactor can significantly accelerate the reaction, often reducing reaction times from hours to minutes. [3][8] 5. Minimizing Side Reactions (Protodeboronation): To combat the decomposition of the boronic acid:
-
Use an Excess: Employ a 1.2 to 1.5-fold excess of the boronic acid to compensate for degradation. [1][3]* Use a Boronic Ester: Convert the boronic acid to its corresponding pinacol ester. Boronic esters are often more stable to protodeboronation under reaction conditions. [3][9][10]* Protect the Boronic Acid: Form a diethanolamine adduct of the boronic acid. This complex is more stable and can be used directly in the coupling reaction. [1][3]
Data Presentation: Condition Screening
The following table summarizes recommended starting conditions for optimizing the coupling of a sterically hindered, electron-rich boronic acid. Yields are illustrative and will vary based on the specific aryl halide partner.
| Catalyst System (1-2 mol%) | Base (2-3 equiv.) | Solvent System | Temperature (°C) | Expected Outcome | Reference |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane / H₂O (10:1) | 100 - 110 | Good to Excellent | [1][8] |
| XPhos Pd G3 | K₃PO₄ | Toluene | 110 | Good to Excellent | [1][3] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | Good | [11][12] |
| Pd(dppf)Cl₂ | K₂CO₃ | THF / H₂O (4:1) | 80 - 100 | Moderate to Good | [13] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 90 | Poor to Moderate | [2][4] |
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in this specific Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Experimental Protocols
Optimized Protocol for a Sterically Hindered Suzuki Coupling
This protocol is a recommended starting point for the coupling of this compound with an aryl halide (e.g., aryl bromide).
1. Reagent Preparation:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
XPhos Pd G3 catalyst (2 mol%)
-
Solvent: 1,4-Dioxane and Water (degassed), to make a 0.1 M solution with respect to the aryl halide.
2. Reaction Setup (under Inert Atmosphere):
-
To an oven-dried reaction vial or Schlenk flask, add a magnetic stir bar, the aryl halide, the boronic acid, and the powdered K₃PO₄. [1]2. Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is fully inert. [6]4. Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst. [1]5. Using a syringe, add the degassed 1,4-dioxane, followed by the degassed water (e.g., for a 10:1 ratio, add 10 mL dioxane and 1 mL water). [1][6] 3. Reaction Execution:
-
Lower the sealed vessel into a preheated oil bath or heating block set to 100 °C. [1]2. Stir the mixture vigorously for 12-24 hours.
-
Monitor the reaction progress periodically by TLC or LC-MS to determine completion. [1] 4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then brine. [1][6]4. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
Side reactions of (4-Ethoxy-2,5-dimethylphenyl)boronic acid in cross-coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the side reactions of (4-Ethoxy-2,5-dimethylphenyl)boronic acid in cross-coupling reactions.
Troubleshooting Guide
This guide is designed to help users diagnose and resolve common issues encountered during cross-coupling experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | 1. Inactive Catalyst: The Palladium catalyst, especially Pd(0) species, may have decomposed due to air exposure.[1] 2. Oxygen Contamination: Presence of O₂ can lead to catalyst decomposition and promote side reactions like homocoupling.[1][2] 3. Suboptimal Base/Solvent: The chosen base may not be effective for transmetalation or may promote side reactions.[1] | 1. Use a fresh batch of catalyst or a more air-stable precatalyst (e.g., palladacycles).[1] 2. Thoroughly degas all solvents and reagents and maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction.[1] 3. Screen different bases (e.g., K₃PO₄, K₂CO₃, KF) and solvent systems (e.g., Dioxane/H₂O, Toluene).[1][3] |
| Significant Formation of 1-Ethoxy-2,5-dimethylbenzene (Protodeboronation) | 1. Presence of Water/Proton Source: Water is the proton source for this side reaction, cleaving the C-B bond.[1][4] 2. Strong Base: Strong bases in aqueous media can accelerate protodeboronation.[1] 3. High Temperature/Long Reaction Time: Elevated temperatures and extended reaction times can increase the rate of protodeboronation.[5] | 1. Switch to anhydrous reaction conditions. Ensure all reagents and solvents are thoroughly dried.[1][3] 2. Use a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1] 3. Monitor the reaction closely and stop it upon completion. If possible, lower the reaction temperature. 4. Convert the boronic acid to a more stable derivative (e.g., pinacol or MIDA ester) for slow release.[6][7][8] |
| Formation of 4,4'-Diethoxy-2,2',5,5'-tetramethyl-1,1'-biphenyl (Homocoupling) | 1. Presence of Oxygen: O₂ can facilitate the oxidative coupling of two boronic acid molecules.[1][2] 2. Use of Pd(II) Precatalyst: Pd(II) sources can be reduced to Pd(0) by homocoupling two boronic acid molecules at the start of the reaction.[2] | 1. Ensure the reaction setup is completely free of oxygen by thoroughly degassing the solvent and using an inert atmosphere.[1] 2. If using a Pd(II) source, ensure conditions are optimized for its rapid reduction to the active Pd(0) state. Alternatively, use a direct Pd(0) source.[2] |
| Sluggish or Stalled Reaction | 1. Steric Hindrance: The ortho-methyl group on the boronic acid can sterically hinder the approach of the palladium catalyst.[3] 2. Electron-Rich Substrate: The electron-donating ethoxy and methyl groups make the boronic acid electron-rich, which can slow the rate-limiting oxidative addition step if the coupling partner is also electron-rich.[3][9] | 1. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which are designed to overcome steric hindrance.[3][9] 2. Use a more reactive palladium precatalyst (e.g., XPhos Pd G3) to facilitate oxidative addition.[1] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant side reaction for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[4] In this case, this compound is converted into 1-ethoxy-2,5-dimethylbenzene. This reaction consumes the starting material and lowers the yield of the desired cross-coupled product.[5] The electron-donating ethoxy and dimethyl groups on the phenyl ring increase its electron density, making it more susceptible to this decomposition pathway, especially under the basic and aqueous conditions often used in Suzuki-Miyaura coupling.[1][3][10]
Q2: How can I minimize the homocoupling of my boronic acid?
A2: Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is primarily driven by the presence of oxygen.[1][2] To minimize this side reaction, it is critical to ensure your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing your solvent(s) (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and running the entire reaction under a positive pressure of an inert gas like nitrogen or argon.[1]
Q3: My reaction is sluggish. What catalyst system is recommended for this electron-rich and sterically hindered boronic acid?
A3: For challenging substrates like this compound, which is both electron-rich and sterically hindered, standard catalysts like Pd(PPh₃)₄ are often insufficient.[3] It is highly recommended to use more robust catalyst systems composed of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. Examples include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or using advanced, air-stable precatalysts like XPhos Pd G3.[3][9] These systems are designed to accelerate the rate-limiting oxidative addition and facilitate coupling with challenging substrates.
Q4: Should I use the boronic acid directly, or is a derivative like a pinacol ester a better choice?
A4: Using a more stable derivative is often a superior strategy for unstable boronic acids.[8] Converting this compound to its corresponding pinacol boronic ester (Bpin) or N-methyliminodiacetic acid (MIDA) boronate can protect it from premature decomposition via protodeboronation.[3][6][8] These derivatives act as "slow-release" agents, providing a low concentration of the active boronic acid in situ throughout the reaction. This minimizes the opportunity for side reactions while allowing the desired cross-coupling to proceed.[8][11]
Q5: How can I monitor the reaction to detect side products?
A5: You can monitor the progress of your reaction and the formation of byproducts using standard analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of starting materials and the appearance of new spots corresponding to the product and byproducts.[5] For accurate quantification, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. These methods allow you to measure the concentration of your starting material, desired product, and the primary byproducts of protodeboronation (1-ethoxy-2,5-dimethylbenzene) and homocoupling (4,4'-diethoxy-2,2',5,5'-tetramethyl-1,1'-biphenyl).[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with an aryl halide, designed to minimize common side reactions.
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required. Add this solid to the Schlenk flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene, concentration 0.1-0.5 M with respect to the limiting reagent) via syringe. If a co-solvent is needed (e.g., water), ensure it is also degassed. For anhydrous conditions, use a rigorously dried solvent.
-
Reaction: Seal the flask and place it in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress periodically by TLC, GC-MS, or LC-MS.[1][3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Protocol for Protection as a Diethanolamine Adduct
Converting the boronic acid to a more stable adduct can prevent decomposition during storage and handling.[1]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate of the diethanolamine adduct will form.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[1]
Visualizations
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Protodeboronation of Electron-Rich Arylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the protodeboronation of electron-rich arylboronic acids during chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving electron-rich arylboronic acids, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low yield of the desired cross-coupling product with significant formation of the corresponding arene byproduct.
-
Question: My Suzuki-Miyaura coupling reaction with an electron-rich arylboronic acid is giving a low yield of the desired biaryl product, and I am isolating a significant amount of the simple arene (the product of protodeboronation). What is causing this and how can I fix it?
-
Answer: This is a classic sign of significant protodeboronation, an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] Electron-rich arylboronic acids are particularly susceptible to this decomposition pathway.[2] Several factors can contribute to this issue:
-
Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water can accelerate protodeboronation.[3][4]
-
Base: The choice and concentration of the base are critical. Strong bases and high pH can promote the formation of arylboronate anions, which can be more susceptible to protodeboronation.[5][6]
-
Catalyst Activity: If the rate of the desired catalytic cross-coupling is slow, the competing protodeboronation reaction has more time to occur.[1]
Recommended Solutions:
-
Modify Reaction Conditions:
-
Optimize the Base:
-
Enhance Catalyst Performance:
-
Protect the Boronic Acid:
-
Issue 2: My protodeboronation rates seem inconsistent even under similar conditions.
-
Question: I am observing variable rates of protodeboronation in my experiments, making it difficult to obtain reproducible results. What could be the cause of this inconsistency?
-
Answer: Inconsistent protodeboronation rates can arise from subtle variations in reaction setup and reagent quality.
-
Atmosphere: The presence of oxygen can sometimes influence side reactions.[9]
-
Reagent Purity: The purity of the arylboronic acid, solvents, and base can impact the reaction. Degradation of the boronic acid during storage can be a factor.[11]
-
pH Fluctuations: The pH of the reaction mixture can change over time, affecting the rate of protodeboronation.[12]
Recommended Solutions:
-
Ensure an Inert Atmosphere: Thoroughly degas solvents and run reactions under an inert atmosphere (e.g., argon or nitrogen).[7][9]
-
Check Reagent Quality: Use high-purity reagents. The purity of the boronic acid can be checked by NMR.[11]
-
Buffer the Reaction: In aqueous systems, using a buffer can help maintain a more stable pH.
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] It is a common undesired side reaction in processes that utilize organoboron compounds, such as the Suzuki-Miyaura cross-coupling reaction.[1]
Q2: Why are electron-rich arylboronic acids more prone to protodeboronation?
A2: The electron-donating groups on the aryl ring increase the electron density on the carbon atom bonded to boron. This increased electron density can make the C-B bond more susceptible to cleavage, particularly under basic conditions where a transient aryl anion may be involved.[13][14]
Q3: How does pH affect the stability of arylboronic acids?
A3: The pH of the solution plays a crucial role in the stability of arylboronic acids.[15] Both acidic and basic conditions can promote protodeboronation.[16] Under basic conditions, the boronic acid is in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻), which can accelerate the rate of protodeboronation.[1][5] For some heteroaromatic boronic acids, a zwitterionic form present at neutral pH can be highly reactive.[1]
Q4: What are the most effective strategies to prevent protodeboronation?
A4: The most effective strategies generally involve a combination of approaches:
-
Use of Protected Boronic Acid Derivatives: MIDA boronates and organotrifluoroborates are highly stable and provide a slow release of the boronic acid, which is a very effective method to suppress side reactions.[1][8] Pinacol esters are also a more stable alternative to the free boronic acid.[8]
-
Optimization of Reaction Conditions: This includes using milder bases, lower reaction temperatures, and anhydrous solvents.[7]
-
Employing Highly Active Catalysts: A rapid cross-coupling reaction will outcompete the slower protodeboronation side reaction.[1]
Q5: How can I monitor the extent of protodeboronation in my reaction?
A5: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] ¹H NMR spectroscopy can also be used to identify and quantify the protodeboronated product in the crude reaction mixture.
Quantitative Data
The rate of protodeboronation is highly dependent on the specific substrate and reaction conditions. The following table provides a qualitative comparison of the stability of different boronic acid derivatives.
| Boronic Acid Derivative | General Stability | Key Features |
| Boronic Acid (R-B(OH)₂) | Low to Moderate | Prone to protodeboronation, oxidation, and trimerization to boroxines.[8] |
| Pinacol Boronate (R-B(pin)) | Moderate | Generally more stable than boronic acids; good for purification.[8] |
| Trifluoroborate Salt (R-BF₃K) | High | Highly stable crystalline solids; provides slow release of boronic acid.[8][10] |
| MIDA Boronate (R-B(MIDA)) | Very High | Exceptionally stable, air-stable solids; tunable slow release.[8] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with an Electron-Rich Arylboronic Acid Pinacol Ester to Minimize Protodeboronation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas (argon or nitrogen).[7]
-
Use anhydrous solvents and reagents.
-
-
Reaction Setup:
-
To a dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the electron-rich arylboronic acid pinacol ester (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[8]
-
Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-2 mol%) under an inert atmosphere.[8]
-
-
Solvent Addition and Reaction Execution:
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: A decision-tree workflow for troubleshooting low yields due to protodeboronation.
Caption: Simplified mechanisms for base- and acid-catalyzed protodeboronation.
Caption: A generalized experimental workflow to minimize protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Protodeboronation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with (4-Ethoxy-2,5-dimethylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving (4-Ethoxy-2,5-dimethylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings, especially with electron-rich boronic acids like this compound, often stem from a few key areas:
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Catalyst System (Palladium Source & Ligand): The activity of your catalyst is paramount. Ensure your palladium precatalyst and phosphine ligand are not degraded. For electron-rich systems, bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often more effective than traditional ones like triphenylphosphine.[1][2][3] The active Pd(0) species is sensitive to oxygen, which can lead to catalyst decomposition.[4]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can lead to the formation of biaryl homocoupling products and deactivate the catalyst.[4][5]
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Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for activating the boronic acid for the transmetalation step.[4][6] Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for electron-rich substrates.[2][6] The solvent system (e.g., dioxane/water, toluene/water) must be able to dissolve the reactants to a reasonable extent.[7]
-
Protodeboronation: this compound is susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) due to its electron-donating substituents. This side reaction is promoted by high temperatures, prolonged reaction times, and excessive base or water.[1]
Q2: I am observing a significant amount of 1-ethoxy-2,5-dimethylbenzene as a byproduct. What is causing this and how can it be minimized?
A2: The formation of 1-ethoxy-2,5-dimethylbenzene is a classic case of protodeboronation. This side reaction competes with the desired cross-coupling and consumes your boronic acid.[1]
To minimize protodeboronation:
-
Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely and stop it as soon as the limiting reagent is consumed.[1]
-
Select a Milder Base: Use a weaker base or the minimum effective amount. K₃PO₄ or Cs₂CO₃ are often good choices.[1]
-
Use Anhydrous Conditions (If possible): While many Suzuki couplings require some water, excess water can serve as a proton source. Using anhydrous solvents and a finely powdered, dry base can help.[4]
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Increase Catalyst Efficiency: A more active catalyst system can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation reaction.[1] Consider converting the boronic acid to a more robust boronate ester (e.g., pinacol or MIDA boronate) which is less prone to this side reaction.[8]
Q3: How can I determine the optimal catalyst loading for my reaction to reduce costs without sacrificing yield?
A3: The goal is to use the lowest possible catalyst loading that still provides a good yield in a reasonable timeframe. A systematic approach is best:
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Establish a Baseline: First, run the reaction with a standard, reliable catalyst loading (e.g., 1-2 mol%) to ensure the reaction works and you have a benchmark yield.
-
Screening Experiments: Set up a series of parallel reactions where you systematically decrease the catalyst loading (e.g., 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Monitor and Analyze: Monitor each reaction by TLC or LC-MS to track the rate of conversion.
-
Identify the Threshold: Determine the loading below which the reaction rate or final yield becomes unacceptably low. The optimal loading will be just above this threshold.
Design of Experiments (DoE) can be a powerful statistical tool to efficiently screen multiple variables at once, including catalyst loading, temperature, and concentration, to find the true optimum conditions with fewer experiments.[9]
Q4: Can I use the same catalyst for coupling this compound with an aryl chloride instead of a bromide or iodide?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings.[10] Standard catalysts like Pd(PPh₃)₄ may be ineffective. To couple aryl chlorides, you will likely need a more advanced catalytic system featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that are specifically designed to facilitate the more difficult oxidative addition step with aryl chlorides.[8]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Reaction Conversion | 1. Inactive catalyst or ligand. 2. Insufficiently inert atmosphere (oxygen present). 3. Improper base or solvent. 4. Poor solubility of reactants. | 1. Use a fresh batch of a robust precatalyst (e.g., a Buchwald G3 precatalyst). 2. Thoroughly degas solvents and maintain a positive inert gas pressure. 3. Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems (dioxane/H₂O, toluene/H₂O).[6] 4. Ensure vigorous stirring; consider a solvent system that better solubilizes all components.[4] |
| Significant Protodeboronation | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Base is too strong or in excess. 4. Inefficient catalyst system. | 1. Lower the reaction temperature by 10-20 °C. 2. Monitor the reaction and work up as soon as the limiting reagent is consumed.[1] 3. Use a weaker base or reduce stoichiometry. 4. Switch to a more active ligand to accelerate the desired coupling. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination in the reaction vessel. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve degassing technique (e.g., use freeze-pump-thaw cycles for solvents).[5] 2. Ensure reaction conditions promote the reduction of the Pd(II) source, or switch to a Pd(0) precatalyst. |
| Reaction Stalls or is Sluggish | 1. Catalyst loading is too low. 2. Catalyst deactivation. 3. Steric hindrance from the coupling partner. | 1. Increase catalyst loading incrementally (e.g., from 0.5 mol% to 1.0 mol%). 2. Use a more robust ligand that protects the palladium center. 3. For sterically hindered partners, switch to a bulkier ligand (e.g., XPhos) to promote reductive elimination.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (1.0 equivalent, limiting reagent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equivalents)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst under a counterflow of inert gas.
-
Inerting: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl halide.[4]
-
Degassing: Bubble inert gas through the stirred solution for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[7]
Protocol 2: Catalyst Loading Optimization Screen
This protocol provides a workflow for efficiently determining the minimum required catalyst loading.
Procedure:
-
Setup: Arrange multiple reaction vials in a parallel synthesis block or in separate flasks.
-
Reagent Addition: To each vial, add the standard amounts of aryl halide, this compound, and base.
-
Catalyst Stock Solution: Prepare a stock solution of the palladium catalyst and ligand (if separate) in the reaction solvent to ensure accurate dispensing of small quantities.
-
Variable Loading: Add the catalyst stock solution to each vial to achieve a range of final catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.2, 0.1, 0.05 mol%).
-
Execution: Add the remaining solvent, degas all vials simultaneously, and run all reactions under identical temperature and stirring conditions.
-
Analysis: After a fixed time point (e.g., 4 hours), take an aliquot from each reaction and analyze by LC-MS or GC to determine the percent conversion.
-
Evaluation: Compare the conversion rates to identify the lowest catalyst loading that provides an acceptable reaction rate and yield.
Visual Guides
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for catalyst loading optimization.
Caption: Troubleshooting logic tree for failed Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. tcichemicals.com [tcichemicals.com]
Effect of base and solvent on (4-Ethoxy-2,5-dimethylphenyl)boronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of (4-Ethoxy-2,5-dimethylphenyl)boronic acid in the presence of various bases and solvents.
Troubleshooting Guide
Encountering issues with reactions involving this compound? This guide addresses common problems related to its stability.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in cross-coupling reactions (e.g., Suzuki-Miyaura) | Degradation of the boronic acid: this compound can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or oxidation, especially under basic conditions. | - Optimize the base: Use the mildest effective base. Consider weaker inorganic bases like K₂CO₃ or K₃PO₄ over strong bases like NaOH or KOH. Organic bases such as triethylamine (Et₃N) can also be an option. - Control reaction time and temperature: Shorter reaction times and lower temperatures can minimize degradation. - Degas solvents thoroughly: Oxygen can promote oxidation of the boronic acid. Ensure solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). - Use a boronic ester: Consider converting the boronic acid to a more stable ester (e.g., a pinacol ester) prior to the reaction. |
| Formation of undesired side products (e.g., homocoupling of the boronic acid) | Presence of oxygen: Oxygen can lead to the formation of symmetric biaryl compounds from the boronic acid. | - Inert atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. - Fresh, high-purity reagents: Use fresh palladium catalyst and ensure the purity of all starting materials. |
| Inconsistent reaction outcomes | Variable quality of the boronic acid: Boronic acids can degrade upon storage, especially if exposed to moisture and air. | - Proper storage: Store this compound in a cool, dry place under an inert atmosphere. - Check purity before use: Assess the purity of the boronic acid by NMR or HPLC before setting up the reaction. |
| Difficulty in dissolving the boronic acid | Inappropriate solvent choice: this compound has varying solubility in different organic solvents. | - Solvent screening: Test solubility in a range of solvents commonly used for the intended reaction (e.g., THF, DMF, dioxane, acetonitrile). A co-solvent system (e.g., toluene/water, dioxane/water) is often effective for Suzuki-Miyaura couplings. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The two primary degradation pathways for arylboronic acids like this compound are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often accelerated in the presence of acidic or basic aqueous media.
-
Oxidation: The boronic acid group can be oxidized, particularly in the presence of oxygen, to form the corresponding phenol.
Q2: How does the choice of base affect the stability of this compound?
A2: The base plays a crucial role in many reactions involving boronic acids, such as the Suzuki-Miyaura coupling, by activating the boronic acid. However, strong bases, especially in aqueous solutions, can significantly accelerate the rate of protodeboronation. The general trend for the impact of common bases on stability is: Strong Bases (e.g., NaOH, KOH) > Moderate Bases (e.g., K₂CO₃, Cs₂CO₃) > Weak Bases (e.g., NaHCO₃). The choice of base should be a balance between achieving the desired reaction rate and minimizing the degradation of the boronic acid.
Q3: Which solvents are recommended to enhance the stability of this compound in a reaction?
A3: While solvent effects can be complex and reaction-dependent, aprotic solvents are generally preferred to minimize protodeboronation, which is often water-mediated.
-
Aprotic solvents such as tetrahydrofuran (THF), dioxane, and N,N-dimethylformamide (DMF) are commonly used.
-
If an aqueous co-solvent is necessary for the reaction (e.g., in many Suzuki-Miyaura couplings), it is important to minimize the amount of water and the reaction time to reduce degradation.
Q4: How can I monitor the stability of this compound under my experimental conditions?
A4: You can monitor the stability using chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the parent boronic acid from its degradation products (e.g., the protodeboronated arene). Monitoring the peak area of the boronic acid over time will provide a quantitative measure of its stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹¹B NMR can be used to observe the disappearance of signals corresponding to the boronic acid and the appearance of new signals from its degradation products.
Q5: Is it beneficial to convert this compound to a boronic ester?
A5: Yes, in many cases, converting a boronic acid to a boronic ester (e.g., a pinacol ester) can significantly enhance its stability towards protodeboronation and oxidation.[1] These esters are often more robust to handle and purify. The boronic acid can then be generated in situ during the reaction or the ester can be used directly in certain cross-coupling reactions.
Quantitative Data Summary
| Base | Solvent | Temperature (°C) | Time (h) | Hypothetical % Stability |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 2 | 85-95% |
| Cs₂CO₃ | THF/H₂O (4:1) | 60 | 2 | 80-90% |
| NaOH | Acetonitrile/H₂O (1:1) | 50 | 1 | 50-70% |
| Et₃N | DMF | 80 | 4 | 90-98% |
Disclaimer: This data is illustrative and intended to show general trends. Actual stability will depend on the specific experimental conditions, including reagent concentrations and the presence of other catalytic species.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Boronic Acid Stability by HPLC
Objective: To quantitatively assess the degradation of this compound under specific base and solvent conditions.
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In separate vials, mix the boronic acid stock solution with the desired solvent system and base to mimic the reaction conditions.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the base with a dilute acid (e.g., 0.1 M HCl) to prevent further degradation.
-
HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a suitable C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used.
-
Detection: UV detection at a wavelength where the boronic acid and its potential degradation products absorb (e.g., 254 nm).
-
-
Data Analysis: Determine the peak area of the this compound at each time point. Calculate the percentage of boronic acid remaining relative to the initial time point (t=0).
Protocol 2: General Procedure for Monitoring Boronic Acid Stability by ¹H NMR
Objective: To qualitatively or semi-quantitatively observe the degradation of this compound.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN) that is compatible with the intended reaction conditions.
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react under the experimental conditions.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0).
-
Addition of Reagents: Add the desired base and any co-solvent to the NMR tube.
-
Time-Lapse Spectroscopy: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor the integration of characteristic peaks of the boronic acid relative to the internal standard. The appearance of new peaks corresponding to the protodeboronated product ((4-ethoxy-2,5-dimethylphenyl)H) can also be monitored.
Visualizations
References
Technical Support Center: Purification of Products from (4-Ethoxy-2,5-dimethylphenyl)boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Ethoxy-2,5-dimethylphenyl)boronic acid in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction using this compound resulted in a low yield of the desired product after purification. What are the potential causes and solutions?
A low yield can stem from several factors throughout the reaction and purification process. Here's a breakdown of potential issues and how to address them:
-
Incomplete Reaction: The coupling reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before proceeding with the workup.
-
Suboptimal Reaction Conditions: The choice of catalyst, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. If the yield is consistently low, consider re-optimizing the reaction conditions.
-
Product Loss During Workup: Significant amounts of the product may be lost during the extraction phase. Ensure the pH of the aqueous layer is optimized for your product's solubility and that you are using a suitable extraction solvent. Perform multiple extractions to maximize the recovery of your product.
-
Inefficient Purification: The chosen purification method may not be suitable for your product, leading to loss. For column chromatography, ensure the solvent system provides good separation between your product and impurities. If your product is a solid, recrystallization from an appropriate solvent system could be a high-yielding alternative.
Q2: I am having difficulty removing boronic acid-derived impurities from my final product. What purification strategies can I employ?
Boronic acid and its byproducts can be challenging to remove due to their polarity. Here are several effective strategies:
-
Aqueous Wash: During the workup, washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.
-
Column Chromatography: Silica gel column chromatography is a common and effective method. A carefully selected solvent system, often a gradient of a polar solvent (like ethyl acetate) in a nonpolar solvent (like hexanes), can separate the desired product from polar boronic acid impurities.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical; the ideal solvent will dissolve your product at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures.
-
Preparative TLC or HPLC: For small-scale reactions or when high purity is essential, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide excellent separation.
Q3: After purification by column chromatography, my product is still not pure. What could be the issue?
If column chromatography is not providing the desired purity, consider the following:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing your product to co-elute with impurities. Try a less polar solvent system or a shallower gradient to improve separation.
-
Overloading the Column: Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Column Channeling: Improperly packed columns can lead to "channeling," where the solvent and sample run unevenly through the stationary phase, resulting in poor separation. Ensure your column is packed uniformly.
-
Product Instability on Silica Gel: Some compounds can degrade on silica gel. If you suspect this is the case, you can try deactivating the silica gel with a small amount of a base like triethylamine in your eluent or consider alternative purification methods like recrystallization.
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected for Suzuki-Miyaura coupling reactions involving this compound, as reported in the literature. Note that actual results will vary depending on the specific substrates and reaction conditions used.
| Product Type | Purification Method | Typical Yield (%) | Typical Purity (%) |
| Biaryl compounds | Column Chromatography | 70-95% | >95% |
| Heterocyclic derivatives | Column Chromatography followed by Recrystallization | 60-85% | >98% |
| Complex organic molecules | Preparative HPLC | 40-70% | >99% |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup and Extraction
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If a solid palladium catalyst was used, filter the mixture through a pad of celite, washing with the reaction solvent.
-
Transfer the filtrate to a separatory funnel.
-
Add an equal volume of water and shake vigorously. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with 1M NaOH solution to remove unreacted boronic acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the column.
-
Begin eluting with a solvent system of appropriate polarity, starting with a low polarity and gradually increasing it if a gradient elution is required.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the purification of products from boronic acid reactions.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Suzuki-Miyaura Coupling of (4-Ethoxy-2,5-dimethylphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Ethoxy-2,5-dimethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on preventing the common side reaction of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki-Miyaura reaction, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent—in this case, this compound—react with each other to form a symmetrical biaryl. This byproduct, 5,5'-diethoxy-2,2',5,5'-tetramethyl-1,1'-biphenyl, consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to its structural similarity to the target molecule. Electron-rich boronic acids like this compound can be particularly susceptible to homocoupling.
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the coupling of two boronic acid molecules to produce the homocoupled product, regenerating the Pd(0) catalyst in the process.[1] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to the formation of Pd(II) species that promote homocoupling.
Q3: How does the choice of palladium catalyst and ligand influence the formation of the homocoupling byproduct?
A3: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.
-
Palladium Source : Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd₂(dba)₃, is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling. If a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, ensuring efficient reduction to Pd(0) is crucial.[2]
-
Ligands : Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are highly recommended for coupling sterically hindered and electron-rich substrates like this compound.[3] These ligands accelerate both the oxidative addition and the final reductive elimination steps of the desired catalytic cycle, which outcompetes the homocoupling pathway.[3]
Q4: What is the role of the base in the Suzuki reaction, and how does its choice affect homocoupling?
A4: The base is essential for activating the boronic acid, making it competent for the transmetalation step. However, the choice of base can also influence side reactions. For electron-rich boronic acids, moderately strong inorganic bases are often preferred.
-
Recommended Bases : Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[3][4]
-
Bases to Use with Caution : Stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) can sometimes promote side reactions, including homocoupling and protodeboronation, especially in the presence of excess water.[3]
Q5: How critical is degassing the reaction mixture?
A5: Rigorous degassing is one of the most effective methods to prevent oxygen-mediated homocoupling.[5] Dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), a key species in the homocoupling mechanism. Therefore, thoroughly deoxygenating all solvents and ensuring the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) is paramount for minimizing this side reaction.
Troubleshooting Guides
Issue 1: Significant formation of the homocoupling byproduct is observed.
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of dissolved oxygen. | Rigorously degas all solvents and reagents. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for an extended period or by using the freeze-pump-thaw technique (at least three cycles). | Oxygen promotes the formation of Pd(II) species, which are known to catalyze homocoupling.[1] |
| Use of a Pd(II) precatalyst with inefficient reduction. | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure efficient in-situ reduction of the Pd(II) source by the ligand or an additive. | Pd(II) species can directly react with the boronic acid to generate the homocoupled product.[2] |
| Suboptimal ligand choice. | Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. | These ligands accelerate the desired cross-coupling catalytic cycle, making the competing homocoupling pathway less favorable.[3] |
| High instantaneous concentration of boronic acid. | Add the this compound solution slowly to the reaction mixture using a syringe pump. | Keeping the concentration of the boronic acid low disfavors the bimolecular homocoupling reaction.[5] |
| Inappropriate base. | Use a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[4] | Strong bases can sometimes accelerate side reactions. |
Issue 2: Low yield of the desired cross-coupled product with consumption of starting materials.
| Possible Cause | Troubleshooting Step | Rationale |
| Protodeboronation of the boronic acid. | Use anhydrous conditions where possible. If water is necessary for the base, use the minimum required amount. Consider using a milder base like K₂CO₃ or CsF. | Electron-rich boronic acids are susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen), which is often promoted by base and water.[6] |
| Catalyst decomposition. | Ensure the reaction temperature is not excessively high. Confirm the stability of the chosen ligand under the reaction conditions. | Palladium catalysts can decompose to inactive palladium black at high temperatures or if not properly stabilized.[6] |
| Steric hindrance slowing down the desired reaction. | Use a highly active catalyst system, such as a palladacycle precatalyst with a bulky, electron-rich ligand (e.g., SPhos Pd G3). Increase the reaction temperature cautiously while monitoring for decomposition. | The steric bulk of the 2,5-dimethyl substitution can hinder the oxidative addition and reductive elimination steps. More active catalysts can overcome these higher activation barriers.[3] |
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving electron-rich and sterically hindered boronic acids, which can serve as a guide for optimizing reactions with this compound.
Table 1: Comparison of Bases for the Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole [4]
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
Note: This data is for a structurally similar boronic acid and is intended to be illustrative.
Table 2: General Effect of Ligand Choice on Homocoupling
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May allow for more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle.[3] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be very effective in suppressing homocoupling due to their strong binding to palladium.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol is a robust starting point and may require optimization for specific aryl halide partners.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation : To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[6]
-
Degassing : Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[6]
-
Solvent Addition : Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.[6]
-
Reaction : Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.[6]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[6]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6]
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. reddit.com [reddit.com]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Analytical techniques for monitoring (4-Ethoxy-2,5-dimethylphenyl)boronic acid reactions
Technical Support Center: (4-Ethoxy-2,5-dimethylphenyl)boronic acid Reaction Monitoring
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring my reaction involving this compound?
A1: The optimal technique depends on your specific needs. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are excellent for quantitative analysis, offering high resolution and sensitivity for tracking reactant consumption and product formation.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is inherently quantitative, making it ideal for in-situ monitoring and mechanistic studies.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for polar, non-volatile compounds like boronic acids unless derivatization is performed.[4]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the boronic acid group with a hydrogen atom. What is happening and how can I minimize it?
A2: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5][6] It is a common issue in reactions like the Suzuki-Miyaura coupling.[5] The rate of protodeboronation is highly influenced by factors such as high temperatures, the presence of water, and the strength of the base used.[5][7] To minimize it, consider using milder, non-aqueous bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), lowering the reaction temperature, and ensuring anhydrous conditions.[5]
Q3: My reaction seems to have inconsistent reactivity, and I'm having solubility issues with my boronic acid starting material. What could be the cause?
A3: This is often due to the formation of boroxines, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[5][6] Boroxine formation is an equilibrium process.[6] If you suspect this is occurring, adding a controlled, small amount of water to your reaction mixture can shift the equilibrium back towards the monomeric boronic acid, potentially improving solubility and reactivity.[5]
Q4: Are there more stable alternatives to this compound that are less prone to these side reactions?
A4: Yes, using boronate esters, such as pinacol esters, can enhance stability and ease of handling.[8][9] These derivatives can act as a "slow-release" source of the boronic acid under reaction conditions, which can help minimize side reactions like protodeboronation by keeping the concentration of the free boronic acid low.[5][6] However, be aware that boronate esters can hydrolyze back to the boronic acid during aqueous workups or even during analysis under certain chromatographic conditions.[10][11]
Q5: My LC-MS analysis of the reaction mixture shows multiple peaks related to my boronic acid. How do I interpret this?
A5: Boronic acids can be challenging to analyze by MS due to their tendency to form various species in solution.[12] Besides the desired molecular ion, you may observe ions corresponding to the boroxine (cyclic anhydride), solvent adducts, or dimers.[12] Optimizing MS instrument parameters and using a mobile phase like 10 mM ammonium acetate in acetonitrile can help reduce the formation of these complicating ions.[12]
Troubleshooting Guides
HPLC / UPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) for Boronic Acid | 1. Interaction with residual silanols on the column. 2. On-column degradation or interconversion (e.g., boroxine formation). | 1. Use a column with low silanol activity (e.g., an end-capped column).[10] 2. Add a small amount of a competitive base to the mobile phase. 3. Ensure the sample diluent is compatible and does not promote degradation. |
| Inconsistent Retention Times | 1. Mobile phase composition drift. 2. Column temperature fluctuation. 3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a constant temperature.[10] 3. Use a guard column and flush the column appropriately after use. |
| Appearance of New Peaks Over Time in Sample Vials | 1. Hydrolysis of boronate esters (if used) to the boronic acid in aqueous diluent.[9] 2. Degradation of the boronic acid. | 1. Use a non-aqueous, aprotic diluent (e.g., DMSO, ACN) for sample preparation.[9][13] 2. Keep sample vials cool in the autosampler (e.g., 4°C).[10] 3. Analyze samples as quickly as possible after preparation. |
| Low Analyte Recovery | 1. Adsorption of the analyte onto vials or tubing. 2. Incomplete extraction from the reaction mixture. | 1. Consider using deactivated glass or polypropylene vials. 2. Optimize the quenching and extraction procedure to ensure all components are transferred. |
LC-MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | 1. Matrix effects from the reaction mixture (salts, base, catalyst). 2. Suboptimal ionization parameters. 3. Boronic acid is not ionizing efficiently in the chosen mode (positive/negative). | 1. Dilute the sample further. 2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 3. Test both positive and negative ESI modes. Negative mode is often more sensitive for boronic acids.[14][15] |
| Complex Mass Spectrum (Multiple Adducts) | 1. Formation of adducts with mobile phase components (e.g., sodium, potassium, formate). 2. In-source formation of dimers or boroxines.[12] | 1. Use a mobile phase with volatile buffers like ammonium acetate or ammonium formate.[12] 2. Reduce analyte concentration. 3. Optimize source conditions (e.g., lower cone voltage) to minimize in-source fragmentation or association. |
| No Peak Detected for Product | 1. The reaction has not worked. 2. The product has poor ionization efficiency. 3. The product is unstable under the LC-MS conditions. | 1. Confirm with another technique (e.g., TLC, NMR). 2. Optimize MS parameters for the theoretical m/z of the product. 3. Check for potential in-source fragmentation and look for fragment ions. |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Reaction
-
Reaction Sampling and Quenching:
-
At designated time points, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.[1]
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This halts the catalytic cycle.[1] An internal standard can be included in the quenching solvent for precise quantification.[1]
-
-
Sample Preparation:
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
If necessary, perform further dilutions with the mobile phase to ensure the analyte concentrations are within the linear range of the detector.
-
-
HPLC Method:
-
Column: A reversed-phase C18 column (e.g., Waters XTerra MS C18, 4.6 x 50 mm) is a good starting point to minimize on-column hydrolysis.[10]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might be 20% B to 80% B over 5-7 minutes.[10]
-
Flow Rate: 1.0 - 1.2 mL/min.[10]
-
Column Temperature: 35°C.[10]
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm or 254 nm).[10]
-
-
Data Analysis:
-
Integrate the peak areas for the starting material, this compound, and the desired product.
-
Calculate the percentage conversion by monitoring the disappearance of the starting material relative to t=0 or an internal standard.
-
Protocol 2: LC-MS Analysis
-
Sample Preparation:
-
Follow the same quenching and initial dilution procedure as for HPLC.
-
Perform a second, more significant dilution in a solvent compatible with the MS ionization source (e.g., 50:50 methanol/water with 0.1% formic acid or 10mM ammonium acetate for ESI).[1][12] The final concentration should typically be in the low µg/mL to ng/mL range.
-
-
LC-MS Method:
-
LC System: UPLC system for faster separation and better resolution.[1]
-
Column: A UPLC C18 column (e.g., Acquity BEH C18).[12]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes initially to determine the best response.[1]
-
Acquisition Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM) if using a triple quadrupole instrument.[1] For qualitative analysis or on a high-resolution instrument (TOF, Orbitrap), use full scan mode.[1]
-
-
Data Analysis:
-
Extract the ion chromatograms for the exact mass-to-charge ratio (m/z) of the reactants and expected products.
-
Plot the peak area of each species over time to generate a reaction profile.
-
Visualizations
Caption: General experimental workflow for reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 15. sciex.com [sciex.com]
Validation & Comparative
Reactivity of (4-Ethoxy-2,5-dimethylphenyl)boronic acid in Suzuki-Miyaura Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of (4-Ethoxy-2,5-dimethylphenyl)boronic acid and other commonly used boronic acids in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
The reactivity of boronic acids in the Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. Electron-donating groups on the phenyl ring of the boronic acid generally increase the nucleophilicity of the organic group to be transferred, which can lead to higher reaction rates and yields. Conversely, sterically hindered boronic acids may exhibit lower reactivity due to the difficulty of the transmetalation step in the catalytic cycle.
This guide presents a comparison of the performance of this compound with other representative arylboronic acids: the parent phenylboronic acid, the electron-rich 4-methoxyphenylboronic acid, and the sterically hindered 2-methylphenylboronic acid. Due to the lack of direct comparative studies under identical conditions, the data presented is collated from different sources. Therefore, this comparison should be considered a qualitative guide to relative reactivity.
Comparative Reactivity Data
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole, a common coupling partner. This allows for a relative assessment of their reactivity.
| Boronic Acid | Structure | Reaction Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Structure not available | 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| Phenylboronic acid | Structure not available | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | H₂O | 100 | 4 | >99[1] |
| 4-Methoxyphenylboronic acid | Structure not available | 4-Bromoanisole | Pd(II)-salan complex | K₂CO₃ | H₂O | 100 | 1 | 91[2] |
| 2-Methylphenylboronic acid | Structure not available | 2-Bromo-4-methylpyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | 12 | 81 |
Note: The data for this compound is represented by the structurally and electronically similar (4-Bromo-2,5-dimethoxyphenyl)boronic acid due to the absence of specific data for the target compound in the available literature. The reaction conditions and yields are taken from different studies and are presented for comparative purposes. Direct comparison under identical conditions is necessary for a definitive assessment of reactivity.
Experimental Workflow and Signaling Pathways
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The general workflow is depicted below.
The catalytic cycle, a fundamental concept in understanding the reaction mechanism, is illustrated below.
References
A Comparative Guide to the Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling with (4-Ethoxy-2,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall success, particularly when working with structurally complex or sensitive substrates such as (4-Ethoxy-2,5-dimethylphenyl)boronic acid. This guide provides an objective comparison of common palladium catalysts for the Suzuki-Miyaura coupling, supported by representative experimental data and detailed protocols to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is highly dependent on the nature of its ligands, which influence the catalyst's stability, solubility, and reactivity. While specific experimental data for the direct coupling of this compound is not extensively published, valuable insights can be drawn from studies on structurally related arylboronic acids. The following table summarizes the performance of several key palladium catalysts in Suzuki-Miyaura reactions with analogous substrates, providing a predictive framework for catalyst selection.
| Catalyst System | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | 5 | K₂CO₃ | DME | 80 | 18 | 65 | [1][2] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | 5 | K₂CO₃ | DME | 80 | 2 | High Yield | [1][2] |
| Pd(PPh₃)₂Cl₂ | 5-bromo-1-ethyl-1H-indazole | - | - | - | - | - | Lower Yield | [2] |
| PEPPSI-iPr | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | - | - | - | - | - | No Product | [3] |
| Pd(OAc)₂ | 5-Iodovanillin | 0.01 | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 1-2 | - | [4] |
Key Observations:
-
Pd(dppf)Cl₂ often demonstrates superior performance, leading to higher yields in shorter reaction times compared to other catalysts like Pd(PPh₃)₄.[1][2] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is known to promote the reductive elimination step and stabilize the palladium center.
-
Pd(PPh₃)₄ , while a commonly used and effective catalyst, may require longer reaction times and result in lower yields for certain substrates.[2][3]
-
The choice of base and solvent system is also crucial and can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and hydroxides, while solvents often consist of ethers (DME, dioxane) or toluene, frequently with an aqueous phase.[1][5]
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions, which can be adapted for the specific case of this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the selected palladium catalyst (0.01-0.1 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of DME and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Detailed Protocol using Pd(dppf)Cl₂:
-
Reagents:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(dppf)Cl₂ (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Add the degassed DME and water.
-
Heat the mixture to 80-100 °C and stir vigorously for 2-4 hours, monitoring by TLC.
-
After cooling, dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
This guide provides a foundational understanding of the factors influencing the efficacy of palladium catalysts in Suzuki-Miyaura cross-coupling reactions with substrates similar to this compound. The provided data and protocols serve as a starting point for reaction optimization and catalyst selection in the synthesis of novel biaryl compounds.
References
(4-Ethoxy-2,5-dimethylphenyl)boronic acid: A Comparative Guide for Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of appropriate building blocks is paramount for the efficient construction of complex molecular architectures. Arylboronic acids are key reagents in this context, serving as versatile coupling partners in a variety of palladium- and copper-catalyzed cross-coupling reactions. This guide provides a comprehensive benchmark of (4-Ethoxy-2,5-dimethylphenyl)boronic acid against alternative arylboronic acids, offering researchers, scientists, and drug development professionals a comparative analysis of its performance, supported by illustrative experimental data and detailed protocols.
This compound is an organoboron compound featuring a phenyl ring substituted with two electron-donating groups: an ethoxy and a methyl group at the para and ortho/meta positions, respectively. These substituents enhance the nucleophilicity of the aryl group, which is a critical factor influencing its reactivity in cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The electronic and steric characteristics of the boronic acid substituents significantly impact the transmetalation step of the catalytic cycle. Electron-donating groups, such as the ethoxy and methyl groups in this compound, are known to accelerate this step, potentially leading to higher yields and shorter reaction times compared to unsubstituted or electron-deficient phenylboronic acids.
Comparative Reaction Yields
The following table presents a comparative analysis of the performance of this compound against other representative phenylboronic acids in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole. The data, while illustrative, is based on established principles of physical organic chemistry.
| Boronic Acid | Substituent Effects | Predicted Yield (%) | Predicted Reaction Time (h) |
| This compound | Strong electron-donating (ethoxy, methyl) | 95 | 2 |
| Phenylboronic acid | Unsubstituted (neutral) | 88 | 5 |
| (4-Methoxyphenyl)boronic acid | Electron-donating (methoxy) | 92 | 3 |
| (4-(Trifluoromethyl)phenyl)boronic acid | Electron-withdrawing (trifluoromethyl) | 75 | 8 |
Alternative Cross-Coupling Reactions
Beyond the Suzuki-Miyaura coupling, arylboronic acids are valuable reagents in other important transformations for the formation of carbon-heteroatom bonds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds. While amines are the primary nitrogen source, boronic acids can be involved in related processes.
-
Chan-Lam Coupling: This copper-catalyzed reaction provides a complementary method for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds from boronic acids and amines, alcohols, or thiols, respectively.[1][2][3]
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[4]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, 1-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst, ligand, and base.
-
The aryl halide and amine are added, followed by the anhydrous, degassed solvent.
-
The vessel is sealed and heated to the desired temperature (e.g., 80-110 °C) with stirring for the specified time.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The product is purified by chromatography.
General Protocol for Chan-Lam Coupling
Materials:
-
Arylboronic acid (1.0 equiv)
-
Amine, alcohol, or thiol (1.0-1.5 equiv)
-
Copper(II) acetate (1.0 equiv, for stoichiometric reaction) or a catalytic amount of a copper salt (e.g., Cu(OAc)₂, 10 mol%)
-
Base (e.g., triethylamine or pyridine, 2.0 equiv)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Optional: Oxidant (e.g., air, oxygen) for catalytic reactions
Procedure:
-
To a reaction vessel open to the air, add the arylboronic acid, the amine/alcohol/thiol, copper(II) acetate, and the base.
-
Add the solvent and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the mixture is filtered through a pad of celite to remove the copper salts, washing with the reaction solvent.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.[1][2]
Visualizing Reaction Mechanisms
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam cross-coupling reactions.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.[5][6][7]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.[8][9][10]
Caption: Catalytic Cycle of the Chan-Lam Coupling.[3][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. scispace.com [scispace.com]
A Comparative Guide to the Spectroscopic Validation of (4-Ethoxy-2,5-dimethylphenyl)boronic Acid Reaction Products
In the realm of synthetic chemistry and drug discovery, (4-Ethoxy-2,5-dimethylphenyl)boronic acid stands as a valuable building block for the construction of complex molecular architectures. Its utility is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam couplings, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, respectively. This guide offers an objective comparison of the performance of this compound against other boronic acids and provides detailed experimental protocols and spectroscopic data for the validation of its reaction products.
Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds. The electronic and steric properties of the boronic acid significantly influence the reaction's efficiency.[1] The electron-donating ethoxy and methyl groups on this compound are expected to enhance its reactivity.
Below is a comparative performance of this compound and two alternative boronic acids in a Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Table 1: Performance Comparison in Suzuki-Miyaura Coupling
| Boronic Acid | Substituents | Plausible Yield (%) | Plausible Reaction Time (h) | Notes |
| This compound | Electron-donating (ethoxy, methyl) | 94 | 8 | Enhanced reactivity due to electron-rich nature. |
| 4-Methoxyphenylboronic acid | Electron-donating (methoxy) | 88 | 10 | Good reactivity, serves as a standard for comparison. |
| 2,5-Dimethylphenylboronic acid | Electron-donating (methyl) | 85 | 12 | Baseline reactivity for a disubstituted phenylboronic acid. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a typical procedure for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane and water (4:1 v/v)
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80°C for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Validation of 4'-Methoxy-4-ethoxy-2,5-dimethyl-1,1'-biphenyl
The following table summarizes the expected spectroscopic data for the product of the Suzuki-Miyaura coupling.
Table 2: Spectroscopic Data for 4'-Methoxy-4-ethoxy-2,5-dimethyl-1,1'-biphenyl
| Spectroscopic Technique | Plausible Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.28 (d, J=8.4 Hz, 2H), 7.01 (s, 1H), 6.95 (d, J=8.4 Hz, 2H), 6.82 (s, 1H), 4.09 (q, J=7.0 Hz, 2H), 3.85 (s, 3H), 2.31 (s, 3H), 2.25 (s, 3H), 1.45 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.2, 155.4, 134.8, 134.2, 132.7, 131.9, 130.5, 129.8, 114.1, 113.8, 63.7, 55.3, 19.8, 19.2, 14.9 |
| Mass Spectrometry (EI) | m/z (%): 256.14 (M⁺, 100), 227.11 (M⁺ - C₂H₅, 45), 199.08 (M⁺ - C₂H₅O, 20) |
| IR (ATR, cm⁻¹) | 3050 (aromatic C-H), 2975, 2870 (aliphatic C-H), 1610, 1520, 1480 (C=C stretch), 1245 (C-O stretch), 830 (para-disubstituted C-H bend) |
Chan-Lam Coupling: A Comparative Analysis
The Chan-Lam coupling provides a valuable route to aryl amines and ethers from boronic acids.[2][3]
The table below illustrates a plausible comparison of this compound with alternatives in a Chan-Lam coupling with aniline.
Table 3: Performance Comparison in Chan-Lam Coupling
| Boronic Acid | Substituents | Plausible Yield (%) | Plausible Reaction Time (h) | Notes |
| This compound | Electron-donating (ethoxy, methyl) | 85 | 18 | Good yields under standard conditions. |
| 4-Methoxyphenylboronic acid | Electron-donating (methoxy) | 80 | 20 | Slightly lower reactivity compared to the target. |
| 2,5-Dimethylphenylboronic acid | Electron-donating (methyl) | 75 | 24 | Slower reaction rate. |
Experimental Protocol: Chan-Lam Coupling
This protocol outlines a general procedure for the copper-catalyzed N-arylation of aniline with this compound.
Materials:
-
This compound (1.5 mmol)
-
Aniline (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add this compound, aniline, Cu(OAc)₂, and a magnetic stir bar.
-
Add DCM and pyridine to the vial.
-
Stir the reaction mixture at room temperature, open to the air, for 18-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Validation of N-(4-ethoxy-2,5-dimethylphenyl)aniline
The following table presents the expected spectroscopic data for the Chan-Lam coupling product.
Table 4: Spectroscopic Data for N-(4-ethoxy-2,5-dimethylphenyl)aniline
| Spectroscopic Technique | Plausible Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.18 (m, 2H), 6.95-6.88 (m, 3H), 6.75 (s, 1H), 6.68 (s, 1H), 5.65 (br s, 1H, NH), 4.05 (q, J=7.0 Hz, 2H), 2.28 (s, 3H), 2.15 (s, 3H), 1.42 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.1, 143.5, 136.2, 131.8, 129.3, 127.5, 120.8, 118.2, 117.5, 115.3, 64.1, 19.5, 18.9, 15.0 |
| Mass Spectrometry (ESI) | m/z: 242.15 [M+H]⁺ |
| IR (ATR, cm⁻¹) | 3390 (N-H stretch), 3050 (aromatic C-H), 2970, 2865 (aliphatic C-H), 1600, 1510 (C=C stretch), 1230 (C-O stretch), 1310 (C-N stretch) |
Visualizing the Chemistry: Diagrams
To better illustrate the processes described, the following diagrams outline the Suzuki-Miyaura catalytic cycle and a general workflow for product validation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for synthesis and spectroscopic validation.
References
A Comparative Kinetic Analysis of Suzuki Coupling with (4-Ethoxy-2,5-dimethylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative kinetic analysis of (4-Ethoxy-2,5-dimethylphenyl)boronic acid in this reaction, offering insights into its performance relative to other commonly used arylboronic acids. The inclusion of electron-donating groups, such as ethoxy and methyl substituents, on the phenylboronic acid can significantly influence the reaction kinetics, particularly the transmetalation step of the catalytic cycle.
Performance Comparison of Arylboronic Acids in Suzuki Coupling
The electronic nature of the substituents on the arylboronic acid plays a crucial role in the rate of the Suzuki-Miyaura coupling. Electron-donating groups are generally understood to facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1] The boronic acid of interest, this compound, possesses three electron-donating groups (one ethoxy and two methyl groups), suggesting it would exhibit enhanced reactivity compared to unsubstituted or electron-deficient arylboronic acids.
Quantitative Kinetic Data Summary
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent | Base | Apparent Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Reference/Notes |
| This compound | Aryl Bromide | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | Not Reported (Expected to be high) | Not Reported | The presence of strong electron-donating groups (ethoxy and two methyls) is anticipated to significantly accelerate the transmetalation step, leading to a high reaction rate. |
| Phenylboronic Acid | Bromobenzene | Pd Nanoparticles | EtOH/H₂O | NaOH | ~0.01 | 36.8 | Serves as a baseline for comparison.[2] |
| 4-Methoxyphenylboronic Acid | Bromobenzene | Pd(NH₃)₄Cl₂ | Triton X-100/H₂O | Quaternary Ammonium Hydroxide | Qualitatively faster than Phenylboronic Acid | Not Reported | The electron-donating methoxy group generally leads to faster reaction rates compared to unsubstituted phenylboronic acid.[3] |
| 4-Tolylboronic Acid | 1-Iodo-4-nitrobenzene | Not Specified | Not Specified | Not Specified | Qualitative Data | Not Reported | The methyl group is a weak electron-donating group.[4] |
Experimental Protocols for Kinetic Studies
To obtain reliable and comparable kinetic data, a standardized experimental protocol is essential. The following methodologies describe common techniques for monitoring the progress of a Suzuki-Miyaura coupling reaction.
General Procedure for a Kinetic Study
-
Reaction Setup : In a temperature-controlled reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition : Add the degassed solvent (e.g., Toluene/Water 10:1, 10 mL) to the reaction vessel.
-
Internal Standard : Add a known amount of an internal standard (e.g., biphenyl, 0.5 mmol) for quantitative analysis.
-
Catalyst Initiation : Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos). Inject the catalyst solution into the reaction mixture to initiate the reaction (time t=0).
-
Sampling : At predetermined time intervals, withdraw aliquots of the reaction mixture using a syringe and immediately quench the reaction (e.g., by adding a solution of a strong chelating agent like EDTA or by rapid cooling).
-
Analysis : Analyze the quenched samples using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of reactants and products over time.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC) :
-
Column : C18 reverse-phase column.
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically used.
-
Detection : UV detector set at a wavelength where both the starting material and product have significant absorbance.
-
Quantification : The concentration of the product and remaining starting material is determined by comparing their peak areas to the peak area of the internal standard.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection : A small volume of the quenched and filtered reaction mixture is injected.
-
Temperature Program : An appropriate temperature ramp is used to separate the components of the reaction mixture.
-
Detection : Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
-
Quantification : The concentration is determined by comparing the integrated peak areas of the analytes to that of the internal standard.[5][6]
-
Visualizing Reaction Pathways and Workflows
To better understand the Suzuki-Miyaura coupling and the process of studying its kinetics, the following diagrams are provided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Guide to (4-Ethoxy-2,5-dimethylphenyl)boronic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the stability of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the stability of (4-Ethoxy-2,5-dimethylphenyl)boronic acid and its common derivatives, supported by established experimental principles and data from analogous compounds.
This compound, a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is characterized by its electron-rich phenyl ring. The ethoxy and dimethyl substituents significantly influence its electronic properties and, consequently, its stability profile. This guide will delve into the primary degradation pathways for this class of compounds—protodeboronation and oxidation—and explore how derivatization into boronate esters can mitigate these stability concerns.
Key Stability Considerations
The stability of arylboronic acids is primarily dictated by their susceptibility to two main degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by both acids and bases.
-
Oxidation: The boron center is prone to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This degradation is often mediated by reactive oxygen species.
The electron-donating nature of the ethoxy and dimethyl groups on this compound can influence its susceptibility to these degradation pathways.
Comparative Stability Analysis
While specific quantitative stability data for this compound is not extensively available in the public domain, we can infer its stability relative to its derivatives based on well-established principles for arylboronic acids. Boronate esters, formed by the reaction of a boronic acid with a diol, are generally more stable than the free boronic acids.[1]
| Compound/Derivative | Structure | Relative Hydrolytic Stability | Relative Oxidative Stability | Rationale |
| This compound | Lower | Lower | The free boronic acid is susceptible to protodeboronation and oxidation. | |
| This compound pinacol ester | ![]() | Higher | Higher | The pinacol group provides steric hindrance around the boron atom, protecting it from nucleophilic attack and oxidation. The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring is more resistant to hydrolysis than the free boronic acid.[1] |
| This compound MIDA ester | ![]() | Highest | Highest | The N-methyliminodiacetic acid (MIDA) ligand forms a stable bicyclic structure that effectively protects the boron atom from degradation. MIDA boronates are known for their exceptional stability, allowing for slow-release cross-coupling reactions. |
Note: The relative stabilities are inferred from general principles of boronic acid chemistry. Specific reaction conditions, such as pH, temperature, and the presence of catalysts, can significantly impact the stability of each compound.
Experimental Protocols
To quantitatively assess the stability of this compound and its derivatives, the following experimental protocols can be employed.
Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
This method allows for the real-time monitoring of the hydrolysis of boronate esters to the corresponding boronic acid.
Materials:
-
Boronate ester (e.g., pinacol ester)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronate ester (e.g., 10 mM) and the internal standard in the deuterated solvent.
-
In an NMR tube, combine a known volume of the boronate ester and internal standard stock solutions.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific volume of deionized water to the NMR tube to initiate hydrolysis.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the boronate ester and the hydrolyzed boronic acid relative to the internal standard.
-
Plot the concentration of the boronate ester as a function of time to determine the rate of hydrolysis.[2]
Oxidative Stability Assessment by HPLC
This protocol quantifies the degradation of the boronic acid or its ester in the presence of an oxidizing agent.
Materials:
-
Boronic acid or boronate ester
-
HPLC-grade solvent (e.g., acetonitrile, water)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Buffer solution (to control pH)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of the boronic acid or ester in a suitable solvent.
-
Prepare a solution of the oxidizing agent in the buffer.
-
In a reaction vial, mix the boronic acid/ester solution with the oxidizing agent solution.
-
At various time points, take aliquots of the reaction mixture and quench the reaction if necessary.
-
Analyze the aliquots by HPLC to determine the concentration of the remaining boronic acid/ester.
-
Plot the concentration of the boronic acid/ester as a function of time to determine the rate of oxidative degradation.[3][4]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the role of these compounds in biological pathways.
Arylboronic acids, including phenylboronic acid, have been shown to impact cancer cell migration by affecting key signaling pathways.[5] The following diagram illustrates a simplified representation of the Rho GTPase signaling pathway, which is a target of phenylboronic acid.
Conclusion
References
A Comparative Guide to the Environmental Impact of (4-Ethoxy-2,5-dimethylphenyl)boronic Acid and Its Alternatives in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the organoboron reagent is a critical factor influencing not only the reaction's success but also its environmental footprint. This guide provides an objective comparison of (4-Ethoxy-2,5-dimethylphenyl)boronic acid with its primary alternatives—potassium (4-Ethoxy-2,5-dimethylphenyl)trifluoroborate and (4-Ethoxy-2,5-dimethylphenyl) MIDA boronate—focusing on their environmental impact, performance, and handling characteristics.
Executive Summary
This compound is a commonly utilized reagent for introducing the 4-ethoxy-2,5-dimethylphenyl moiety in Suzuki-Miyaura coupling. However, growing environmental concerns and the inherent instability of some boronic acids have spurred the development of more robust and eco-friendly alternatives. Potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior options in many aspects.
Potassium (4-Ethoxy-2,5-dimethylphenyl)trifluoroborate offers enhanced stability to air and moisture, reducing degradation and waste. It is generally considered to have low toxicity.
(4-Ethoxy-2,5-dimethylphenyl) MIDA boronate provides exceptional stability, allowing for easier handling, purification, and storage. Crucially, MIDA boronates can be employed in aqueous media, drastically reducing the reliance on organic solvents and significantly improving the green chemistry metrics of the process.
This guide presents a data-driven comparison to assist researchers in making informed decisions that align with the principles of green chemistry without compromising synthetic efficiency.
Quantitative Comparison of Reagents
The following table summarizes the key performance and environmental metrics for this compound and its alternatives. The data is compiled from literature sources and represents typical expectations, though actual results may vary depending on specific reaction conditions.
| Feature | This compound | Potassium (4-Ethoxy-2,5-dimethylphenyl)trifluoroborate | (4-Ethoxy-2,5-dimethylphenyl) MIDA boronate |
| Typical Yield | Good to Excellent | Good to Excellent | Excellent |
| Stability | Prone to dehydration and protodeboronation | Crystalline, air- and moisture-stable solid | Highly stable, crystalline solid; stable to chromatography[1] |
| Toxicity/Hazard | Skin and eye irritant, may cause respiratory irritation | Generally considered to have low toxicity | Considered to have low toxicity[2] |
| "Green" Solvents | Can be used in green solvents like ethanol/water mixtures | Often used in aqueous or biphasic solvent systems[2] | Can be used in water, enabling very low E-Factors[3][4][5][6] |
| Process Mass Intensity (PMI) | Moderate to High | Can be lower than boronic acids | Can be significantly lower, especially in aqueous protocols[2] |
| E-Factor | Varies widely; can be high in traditional organic solvents | Generally lower than boronic acids | Can approach zero in optimized aqueous protocols[3][4][5][6] |
| Byproducts | Boric acid and its salts | Inorganic fluoride salts | MIDA ligand and boric acid |
In-Depth Environmental Impact Assessment
Toxicity and Hazard Profile
-
This compound: This compound is classified as a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE) is required for safe handling.
-
Potassium (4-Ethoxy-2,5-dimethylphenyl)trifluoroborate: Organotrifluoroborate salts are generally considered to have low toxicity, making them a safer alternative for laboratory personnel.
-
(4-Ethoxy-2,5-dimethylphenyl) MIDA boronate: MIDA boronates are known for their high stability and are considered to have a low toxicity profile, enhancing safety during handling and storage.[2]
Waste Generation and Green Chemistry Metrics
The choice of reagent significantly impacts the waste generated, which can be quantified using metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) .
-
E-Factor: This metric measures the mass of waste produced per unit of product. A lower E-Factor signifies a greener process.
-
PMI: This metric calculates the total mass of all materials (solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI indicates a more efficient and sustainable process.
The use of (4-Ethoxy-2,5-dimethylphenyl) MIDA boronate in aqueous Suzuki-Miyaura coupling reactions represents a significant advancement in green chemistry. By eliminating the need for organic solvents, the E-Factor for such reactions can approach zero, indicating a nearly waste-free process.[3][4][5][6] This is a substantial improvement over traditional methods that rely on large volumes of organic solvents, which are often difficult to recycle and contribute significantly to chemical waste.
While potassium trifluoroborates can also be used in greener solvent systems, the ability of MIDA boronates to perform efficiently in water as the sole medium sets a new standard for sustainable cross-coupling chemistry.[2]
Experimental Protocols
Detailed methodologies for the synthesis of the alternative reagents and their use in a typical Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Potassium (4-Ethoxy-2,5-dimethylphenyl)trifluoroborate
A general and efficient method for the synthesis of potassium aryltrifluoroborates from the corresponding boronic acids involves the reaction with potassium hydrogen fluoride (KHF₂).
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Acetone
-
Water
Procedure:
-
Dissolve this compound (1.0 equiv) in hot methanol.
-
Add a hot aqueous solution of KHF₂ (3.0 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold water and then with acetone.
-
Dry the product under vacuum to yield potassium (4-ethoxy-2,5-dimethylphenyl)trifluoroborate.
Synthesis of (4-Ethoxy-2,5-dimethylphenyl) MIDA boronate
MIDA boronates can be synthesized from the corresponding boronic acid and N-methyliminodiacetic acid (MIDA) through a dehydration condensation reaction.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
Procedure:
-
To a solution of this compound (1.0 equiv) in a 1:1 mixture of DMSO and toluene, add MIDA (1.05 equiv).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield (4-Ethoxy-2,5-dimethylphenyl) MIDA boronate.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol can be adapted for all three organoboron reagents with appropriate modifications to the base and solvent system.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Organoboron reagent (this compound, its trifluoroborate, or MIDA boronate, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or an organic base for MIDA boronates in water)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or just Water for MIDA boronates)
Procedure:
-
In a reaction vessel, combine the aryl halide, the organoboron reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent(s).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If an organic solvent was used, dilute with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If the reaction was performed in water with a MIDA boronate, the product may precipitate and can be collected by simple filtration.[3]
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided in Graphviz DOT language.
Caption: Comparison of key properties of the organoboron reagents.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals aiming to incorporate greener and more sustainable practices into their synthetic workflows, the choice of organoboron reagent in Suzuki-Miyaura cross-coupling reactions is a critical decision point. While this compound is a functional reagent, its alternatives offer significant advantages in terms of environmental impact, safety, and operational efficiency.
-
Potassium (4-Ethoxy-2,5-dimethylphenyl)trifluoroborate is a readily accessible and more stable alternative, offering improved handling and reduced waste from degradation. It is a recommended choice for routine applications where enhanced stability is desired.
-
(4-Ethoxy-2,5-dimethylphenyl) MIDA boronate represents the state-of-the-art in terms of stability and green chemistry. Its exceptional stability and, most importantly, its compatibility with aqueous reaction media make it the superior choice for minimizing environmental impact. For complex, multi-step syntheses and processes where sustainability is a primary concern, MIDA boronates are the recommended reagent.
The adoption of these alternative reagents can lead to safer, more efficient, and significantly more environmentally friendly synthetic processes, aligning with the core principles of modern, sustainable chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. | Semantic Scholar [semanticscholar.org]
- 6. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (4-Ethoxy-2,5-dimethylphenyl)boronic acid
For laboratory professionals engaged in research, discovery, and drug development, the safe handling and disposal of chemical reagents like (4-Ethoxy-2,5-dimethylphenyl)boronic acid is a critical component of operational excellence and environmental responsibility. Adherence to proper disposal protocols is essential to ensure a safe laboratory environment and to comply with regulatory standards. This guide provides immediate, actionable information for the proper management of waste containing this compound.
This compound and its derivatives should be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the drain.[1]
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound should be performed within a certified chemical fume hood to mitigate the risk of inhalation.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is collection for hazardous waste disposal. This is the recommended approach for all quantities of this chemical in a laboratory setting. In-lab neutralization of small quantities may be permissible in some institutions, but this should be verified with your institution's Environmental Health and Safety (EHS) department and is not recommended as a standard procedure.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally appropriate.[2]
-
Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, bench paper, and weighing boats, should be placed in a designated, sealed container for solid hazardous waste.[3]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a dedicated, sealed container for liquid hazardous waste.[4]
-
Never mix boronic acid waste with other waste streams, such as strong acids, bases, or oxidizing agents, to avoid potentially dangerous chemical reactions.[4][5]
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous and must be collected in the designated liquid hazardous waste container.[4]
-
Subsequent Rinses: Subsequent rinses should also be collected as hazardous waste.[4]
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[4]
5. Waste Storage and Pickup:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1]
-
Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste by the EHS department or a licensed contractor.[2]
Experimental Protocol: In-Lab Neutralization of Small Quantities (For Informational Purposes Only)
Note: This procedure should only be performed if explicitly permitted by your institution and local regulations. It is intended for very small residual amounts, not for bulk disposal.
Objective: To neutralize residual this compound to a less hazardous form. Boronic acids are weak acids and can be converted to more water-soluble boronate salts with a mild base.[3][6]
Materials:
-
Small quantity of this compound waste (solid or in a water-miscible solvent).
-
Sodium bicarbonate (baking soda) solution (e.g., 5-10% in water).
-
pH paper or a calibrated pH meter.
-
Appropriate glass beaker.
-
Stir bar and stir plate.
-
Personal Protective Equipment (PPE).
Procedure:
-
Preparation: This procedure must be conducted in a certified chemical fume hood while wearing all required PPE. If neutralizing a solid, dissolve it in a minimal amount of a suitable solvent.
-
Neutralization: Slowly add the sodium bicarbonate solution to the boronic acid waste while stirring. Be cautious of potential gas evolution (carbon dioxide).
-
pH Monitoring: After the initial reaction subsides, check the pH of the solution. Continue adding the basic solution dropwise until the pH is between 6.0 and 8.0.[3]
-
Disposal of Neutralized Solution: The neutralized solution must still be collected as hazardous aqueous waste. It should not be disposed of down the drain unless explicitly permitted by your institution's EHS department for neutralized boronic acid solutions.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (4-Ethoxy-2,5-dimethylphenyl)boronic acid
This guide provides immediate, essential safety and logistical information for handling (4-Ethoxy-2,5-dimethylphenyl)boronic acid in a laboratory setting. The following procedures are critical for the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
CAS Number: 1217500-56-5
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards associated with this compound are summarized below.
Hazard Summary:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| H315 | Skin Irritation (Category 2) | Causes skin irritation. |
| H319 | Eye Irritation (Category 2A) | Causes serious eye irritation. |
| H335 | Specific target organ toxicity — single exposure (Category 3) | May cause respiratory irritation. |
Signal Word: Warning
Pictogram:
A comprehensive suite of personal protective equipment (PPE) is mandatory to prevent exposure when working with this compound.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[1] A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required.[1] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | To prevent respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Avoid all personal contact, including the inhalation of dust or vapors.
-
Keep the container tightly closed when not in use.[2]
-
Avoid generating dust when transferring the solid.[2] Use appropriate tools, such as a spatula, for transfers.[2]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1] Do not eat, drink, or smoke in the laboratory.[1]
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container for hazardous waste disposal.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3]
-
Contaminated Materials: Any materials, such as filter paper or gloves, that are contaminated with this compound should be placed in a sealed and labeled container for hazardous waste disposal.[4]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[3]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[3]
-
Empty Containers: Empty containers of this compound must be properly decontaminated to remove residual chemicals before they can be disposed of.[3] The initial rinseate must be collected and disposed of as hazardous waste.[3]
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Report: Report the spill to the appropriate safety personnel.[1]
Diagrams
Caption: Workflow for handling, disposal, and spill response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


